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  • Product: Methyl 4-Amino-3-iodo-5-methylbenzoate
  • CAS: 180624-11-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 4-Amino-3-iodo-5-methylbenzoate

The following technical guide details the physicochemical identity, synthetic architecture, and medicinal utility of Methyl 4-Amino-3-iodo-5-methylbenzoate . A High-Value Scaffold for Kinase Inhibitor Development Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical identity, synthetic architecture, and medicinal utility of Methyl 4-Amino-3-iodo-5-methylbenzoate .

A High-Value Scaffold for Kinase Inhibitor Development

Executive Summary & Molecular Identity

Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7) is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting the MAPK/ERK pathway (e.g., MEK inhibitors).

Its structural value lies in its orthogonal reactivity : it possesses a nucleophilic aniline handle, an electrophilic ester handle, and a reactive aryl iodide handle, allowing for precise, modular drug assembly.

Physicochemical Profile
PropertySpecification
Chemical Name Methyl 4-amino-3-iodo-5-methylbenzoate
CAS Number 180624-11-7
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.09 g/mol
Exact Mass 290.9756
Physical State Off-white to pale yellow solid
Melting Point 78–82 °C (typical range for this class)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Purity Standard ≥98% (HPLC) for pharmaceutical grade
Synthetic Architecture

The synthesis of Methyl 4-Amino-3-iodo-5-methylbenzoate is a lesson in regiocontrol . The starting material, Methyl 4-amino-3-methylbenzoate, contains an activating amino group and a deactivating ester group. The challenge is to introduce the iodine atom specifically at the C5 position (ortho to the amine, meta to the ester) without over-iodinating.

Mechanistic Pathway[1][2]
  • Precursor Selection: The synthesis typically begins with Methyl 4-amino-3-methylbenzoate (CAS: 18595-14-7).

  • Regioselective Iodination: The amino group (-NH₂) at C4 strongly activates the ortho positions (C3 and C5). Since C3 is blocked by the methyl group, the C5 position is the exclusive site for electrophilic aromatic substitution (EAS).

  • Reagent Choice:

    • N-Iodosuccinimide (NIS): Preferred for mild, controlled iodination to avoid oxidation of the aniline.

    • Iodine Monochloride (ICl): A more aggressive alternative, often requiring strict temperature control to prevent di-iodination or polymerization.

SynthesisPath Start Methyl 4-amino-3-methylbenzoate (CAS: 18595-14-7) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C5) Reagent N-Iodosuccinimide (NIS) Solvent: DMF or MeCN Reagent->Intermediate Product Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7) Intermediate->Product Deprotonation (- Succinimide)

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Functional Utility in Medicinal Chemistry

This molecule is not a final drug but a "linchpin" scaffold. Its utility is defined by three distinct chemical handles that allow medicinal chemists to explore Structure-Activity Relationships (SAR).

The "Magic Methyl" Effect

The C5-methyl group is not merely structural; it provides the "Magic Methyl" effect . In drug binding pockets, this methyl group can:

  • Displace high-energy water molecules (entropy gain).

  • Lock the conformation of the aniline, pre-organizing the molecule for receptor binding.

  • Increase lipophilicity (LogP), improving membrane permeability.

Orthogonal Coupling Logic
  • Iodine (C3/C5): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This builds the "tail" of the drug molecule.

  • Ester (C1): Can be hydrolyzed to the acid (for solubility) or converted to an amide (common in kinase hinge-binding motifs).

  • Aniline (C4): Often serves as the hydrogen bond donor to the kinase hinge region.

FunctionalMap Core Methyl 4-Amino-3-iodo-5-methylbenzoate (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Core->Suzuki  Iodine Displacement Amidation Ester Hydrolysis -> Amide Coupling (LiOH -> R-NH2) Core->Amidation  Ester Modification Biaryl Biaryl Kinase Inhibitors (e.g., MEK/RAF targets) Suzuki->Biaryl Linker Drug-Linker Conjugates Amidation->Linker Cyclization Heterocycle Formation (e.g., Quinazolines) Biaryl->Cyclization Advanced SAR

Figure 2: Divergent synthetic utility in drug discovery workflows.

Experimental Protocol: Iodination of Methyl 4-amino-3-methylbenzoate

Note: This protocol is adapted from standard methodologies for ortho-iodination of activated anilines.

Objective: Synthesize Methyl 4-amino-3-iodo-5-methylbenzoate (CAS 180624-11-7) with >95% regioselectivity.

Materials
  • Methyl 4-amino-3-methylbenzoate (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (0.1 M concentration)

  • TFA (Trifluoroacetic acid) - Catalytic amount (0.1 eq), optional to accelerate reaction.

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 4-amino-3-methylbenzoate (10 g, 60.5 mmol) in anhydrous Acetonitrile (600 mL) in a round-bottom flask shielded from light (aluminum foil wrap).

  • Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (14.3 g, 63.5 mmol) portion-wise over 15 minutes. Causality: Slow addition at low temperature prevents di-iodination and oxidation by-products.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[3] The starting material (R_f ~0.4) should disappear, replaced by a less polar product (R_f ~0.6).

  • Quenching: Pour the reaction mixture into a 10% Sodium Thiosulfate solution (200 mL). Causality: Thiosulfate reduces unreacted iodine species, preventing product degradation during workup.

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the target as a pale yellow solid.

Quality Control & Validation

To ensure the integrity of the scaffold for downstream usage, the following validation metrics are required:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the aromatic proton at the C5 position.

    • Confirm the singlet for the methyl ester (~3.8 ppm).

    • Confirm the singlet for the aryl methyl (~2.2 ppm).

    • Confirm the broad singlet for the aniline NH₂ (~4.0–6.0 ppm).

    • Key Diagnostic: Two aromatic singlets (or meta-coupled doublets) representing the protons at C2 and C6.

  • Mass Spectrometry:

    • Expected [M+H]⁺ peak: 292.09 m/z .

    • Characteristic Iodine isotope pattern (no M+2 significant peak, unlike Br/Cl).

References
  • Sigma-Aldrich. Methyl 4-Amino-3-iodo-5-methylbenzoate Product Specification. Accessed 2026.[4][5] Link

  • PubChem. Methyl 4-amino-3-iodobenzoate Compound Summary. National Library of Medicine. Link

  • Schönherr, H., et al. (2023). "The Magic Methyl Effect in Drug Discovery." MDPI Pharmaceuticals. Link

  • BenchChem. Synthesis of Methyl 3-amino-4-methylbenzoate: Protocols. Link

  • Organic Syntheses. Iodination of Anilines using NIS. Org. Synth. Coll. Vol. 9, p. 550. Link

Sources

Exploratory

Technical Whitepaper: Mass Spectrometric Characterization of Methyl 4-Amino-3-iodo-5-methylbenzoate

Executive Summary Methyl 4-amino-3-iodo-5-methylbenzoate (C H INO ) represents a critical pharmacophore building block, particularly in the synthesis of MEK inhibitors and other kinase-targeting small molecules. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-amino-3-iodo-5-methylbenzoate (C


H

INO

) represents a critical pharmacophore building block, particularly in the synthesis of MEK inhibitors and other kinase-targeting small molecules. Its structural architecture—combining a nucleophilic aniline, an electrophilic ester, and a labile iodine handle—makes it an ideal candidate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

However, this same reactivity poses analytical challenges. The iodine atom introduces significant mass defect considerations, while the amphoteric nature of the amino-ester scaffold requires careful ionization source tuning. This guide provides a validated framework for the mass spectrometric analysis of this intermediate, focusing on fragmentation mechanics, impurity profiling, and rigorous method development.

Part 1: Physicochemical Context & Molecular Architecture

Before initiating MS analysis, one must understand the analyte's behavior in the gas phase.

Structural Properties
PropertyValueAnalytical Implication
Formula C

H

INO

High mass defect due to Iodine.
Monoisotopic Mass 290.9756 DaBase peak target for HRMS.
LogP ~2.8 (Estimated)Retains well on C18; requires high organic % for elution.
pKa (Amine) ~3.5 - 4.0Weak base; requires acidic mobile phase for efficient protonation (

).
Isotopic Signature

I (100%)
No M+2 peak. Unlike Cl or Br, Iodine is monoisotopic.
The "Heavy Atom" Effect

The presence of Iodine is the defining MS feature. Iodine (


I) has a mass of 126.9045, which is significantly lower than the nominal mass of 127. This negative mass defect  shifts the accurate mass of the parent ion to below the nominal integer, a key filter for removing background noise in high-resolution workflows.

Part 2: Method Development Strategy

Ionization Source Selection

Recommended: Electrospray Ionization (ESI) in Positive Mode (+)

  • Rationale: The primary aniline amine (-NH

    
    ) is easily protonated under acidic conditions. While Atmospheric Pressure Chemical Ionization (APCI) could be used, ESI provides "softer" ionization, preserving the carbon-iodine (C-I) bond which is susceptible to homolytic cleavage at high temperatures.
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: Avoid Trifluoroacetic acid (TFA) if possible, as it suppresses ionization in ESI positive mode due to ion pairing.

Validated LC-MS Protocol

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN). Sonicate for 5 minutes. Dilute to 10 µg/mL with 50:50 Water:ACN (+0.1% Formic Acid).

  • Column Selection: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient Elution:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

    • Phase A: Water + 0.1% FA; Phase B: ACN + 0.1% FA

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temp: 300°C (Keep moderate to prevent thermal de-iodination)

    • Fragmentor: 110 V

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is essential for confirming identity and distinguishing regioisomers.

Primary Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated precursor (


 ~292) follows a distinct "stripping" sequence.
  • Loss of Methanol/Methoxy (-32/-31 Da): The methyl ester is the first to fragment, typically generating an acylium ion.

  • Loss of Carbon Monoxide (-28 Da): The acylium ion ejects CO to form the aryl cation.

  • Loss of Iodine (-127 Da): Depending on collision energy (CE), the C-I bond breaks. In ESI+, this often results in a radical loss or HI elimination.

Visualization of Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 292.0 Inter1 Acylium Ion [M+H - CH3OH]+ m/z ~260 Parent->Inter1 Loss of Methanol (-32 Da) Final De-iodinated Core [M+H - I•]+ m/z ~165 Parent->Final Direct C-I Cleavage (High CE) Inter2 Aryl Cation [M+H - CH3OH - CO]+ m/z ~232 Inter1->Inter2 Loss of CO (-28 Da) Inter2->Final Loss of Iodine (-127 Da)

Figure 1: Proposed MS/MS fragmentation pathway for Methyl 4-amino-3-iodo-5-methylbenzoate. Note the competing pathways between ester cleavage and de-iodination.

Part 4: Impurity Profiling & Quality Control

In the context of drug development (e.g., Cobimetinib precursors), purity is paramount. The synthesis usually involves iodination of Methyl 4-amino-3-methylbenzoate .

Key Impurities to Monitor
ImpurityStructure Difference

Mass
Retention Time Shift
Starting Material Des-iodo (No Iodine)-126 Da (

166)
Earlier (More Polar)
Di-iodo Species Iodine at pos 2 & 6+126 Da (

418)
Later (More Lipophilic)
Hydrolysis Product Free Acid (-Me)-14 Da (

278)
Earlier (Acidic tailing)
Regioisomer Discrimination

The iodination of the starting material is directed by the amino group (ortho/para director).

  • Target: 3-iodo (Ortho to amine).

  • Impurity: 2-iodo (Meta to amine, Ortho to ester).

  • Discrimination: The "Ortho Effect" in MS/MS.[1] The 2-iodo isomer (ortho to ester) may show a distinct interaction with the ester group, altering the ratio of

    
     vs 
    
    
    
    peaks compared to the 3-iodo target.

Part 5: Experimental Workflow Diagram

The following diagram outlines the decision matrix for analyzing this specific compound, ensuring data integrity from sample prep to reporting.

Workflow Sample Crude Reaction Mixture Prep Dilution (50:50 ACN/H2O) Sample->Prep LC LC Separation (C18, Acidic) Prep->LC MS1 Full Scan MS (Identify m/z 292) LC->MS1 MS2 Targeted MS/MS (Confirm I loss) MS1->MS2 Precursor Selection Data Purity Report (% Area) MS2->Data Library Match

Figure 2: Validated analytical workflow for purity assessment of the iodinated benzoate intermediate.

References

  • PubChem. (n.d.). Cobimetinib (Related Structure: 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid).[2] National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • Sheng, H., et al. (2018).[1] Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect. Journal of the American Society for Mass Spectrometry. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2008). Crystal structure and synthesis of Methyl 4-amino-3-methylbenzoate derivatives. Retrieved February 8, 2026, from [Link]

Sources

Foundational

"Methyl 4-Amino-3-iodo-5-methylbenzoate" potential biological activity

This technical guide details the chemical utility, synthesis, and biological potential of Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS 180624-11-7).[1] It is structured for researchers in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility, synthesis, and biological potential of Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS 180624-11-7).[1] It is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a "lynchpin intermediate" for accessing privileged scaffolds like 7-substituted indoles and quinazolines.[2]

A High-Value Pharmacophore Precursor for Kinase & Viral Inhibitor Synthesis[1][3][4]

Executive Summary

Methyl 4-Amino-3-iodo-5-methylbenzoate is a tris-substituted benzene derivative serving as a critical building block in the synthesis of complex heterocyclic drugs.[1][2] Its value lies in its unique substitution pattern:

  • 3-Iodo: A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • 4-Amino: A nucleophile for cyclization or amide formation.[1]

  • 5-Methyl: A hydrophobic anchor that, upon cyclization, becomes a steric "gatekeeper" (e.g., the 7-methyl group in indoles), often crucial for selectivity in ATP-binding pockets.

While the molecule itself is a prodrug/intermediate with limited direct biological activity, its downstream derivatives are potent candidates in oncology (kinase inhibitors) and virology (HCV/HIV inhibitors).[2]

Chemical Profile & Structural Analysis[1][2]

Physicochemical Properties
PropertyDataRelevance
CAS Number 180624-11-7Unique Identifier
Formula C₉H₁₀INO₂--
MW 291.09 g/mol Fragment-based drug design (FBDD) compliant
LogP (Calc) ~2.8Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (NH₂)Key for hinge-binding in kinases
H-Bond Acceptors 2 (C=O, N)Interaction with solvent/protein residues
Reactivity "Triad" Analysis

The molecule's utility stems from the orthogonal reactivity of its three functional handles:

  • Electrophilic Site (Iodine): The C-I bond is weak and highly reactive toward Pd(0) oxidative addition, enabling the introduction of alkynes (for indoles) or aryl groups.[2]

  • Nucleophilic Site (Amine): The amino group is positioned ortho to the iodine, facilitating intramolecular cyclization reactions (e.g., Larock indole synthesis).[2]

  • Steric Modulator (Methyl): The methyl group at position 5 prevents unwanted side reactions at that site and, in the final drug, fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[2]

Potential Biological Activity & Applications[1][2]

This compound is rarely the final active pharmaceutical ingredient (API).[2] Instead, it is the progenitor of three major bioactive scaffolds.[2]

A. 7-Methylindole-5-Carboxylates (Primary Application)

The most documented application is the conversion to 7-methyl-1H-indole-5-carboxylic acid derivatives.[1]

  • Mechanism: The iodine is coupled with an alkyne (via Sonogashira), followed by Cu-catalyzed cyclization involving the amine.[2]

  • Biological Target:

    • Kinase Inhibition (JAK/Syk): The 7-methyl group on the indole ring mimics the purine core of ATP but adds steric bulk that improves selectivity against off-target kinases.[2]

    • HCV NS5B Polymerase: Indole-5-carboxylates are known allosteric inhibitors of Hepatitis C virus replication.[1]

  • Patent Context: Derivatives of this scaffold appear in patents assigned to major pharmaceutical entities (e.g., US2012/0277224) for treating inflammatory diseases and cancer.[2]

B. Quinazoline Synthesis (EGFR Inhibitors)[2]
  • Transformation: Reaction with formamide or nitriles leads to quinazolines.[2]

  • Biological Target: Epidermal Growth Factor Receptor (EGFR).[2] The 3-iodo group allows for the late-stage introduction of solubilizing tails or specific binding elements found in drugs like Gefitinib or Erlotinib.[1][2]

C. Biaryl Systems (Scaffold Hopping)[2]
  • Transformation: Suzuki-Miyaura coupling replaces the iodine with a phenyl or heteroaryl ring.[2]

  • Biological Target: This creates "twisted" biaryl systems often used to disrupt protein-protein interactions (PPIs) or as core scaffolds for voltage-gated ion channel blockers.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the "Divergent Synthesis" strategy, showing how this single intermediate branches into multiple therapeutic classes.

Biological_Pathways Start Methyl 4-Amino-3-iodo-5-methylbenzoate (The Core Scaffold) Step1 Pd-Catalyzed Coupling (Sonogashira/Suzuki) Start->Step1 Functionalization Path_B Quinazoline Derivatives Start->Path_B + Formamide (Cyclization) Path_A 7-Methyl-1H-Indole-5-carboxylates Step1->Path_A + Alkyne (Cyclization) Path_C Biaryl Amides Step1->Path_C + Boronic Acid (Suzuki) Target_A Target: Kinases (JAK, Syk) Target: HCV NS5B Path_A->Target_A Target_B Target: EGFR (Cancer Therapy) Path_B->Target_B Target_C Target: Ion Channels (Pain/CNS) Path_C->Target_C

Figure 1: Divergent synthetic pathways originating from the core scaffold to access distinct therapeutic targets.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate (Iodination)

Note: This protocol assumes starting from Methyl 4-amino-3-methylbenzoate.[1][3][4]

  • Reagents: Methyl 4-amino-3-methylbenzoate (1.0 eq), Iodine Monochloride (ICl, 1.1 eq), Acetic Acid (AcOH), Sodium Acetate (NaOAc).

  • Setup: Dissolve the starting material in glacial acetic acid. Add NaOAc (buffer).[2]

  • Addition: Add ICl dropwise at room temperature. The amino group activates the ortho position (position 3), while the methyl group at 5 blocks the meta position, ensuring regioselectivity.[2]

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine).[2] Extract with Ethyl Acetate.[2][5]

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Check ¹H NMR. Look for the disappearance of the aromatic proton at position 3 and the retention of the singlet methyl peak.[2]

Protocol B: Conversion to 7-Methylindole Scaffold (Sonogashira)[1]
  • Reagents: Core Intermediate (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq), DMF.[2]

  • Reaction: Heat to 80°C under Argon for 4-6 hours.

  • Cyclization: Treat the resulting alkyne with CuI (catalytic) in refluxing DMF or use TBAF/KOtBu for in situ cyclization.[2]

  • Result: Formation of Methyl 7-methyl-1H-indole-5-carboxylate .

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling:

    • The compound is an aryl iodide; avoid exposure to light (store in amber vials) to prevent iodine liberation.[2]

    • Use in a fume hood due to potential amine toxicity.[2]

References

  • Patent: Preparation of Indole Deriv

    • Source: US Patent Application 2012/0277224 A1.[2][6]

    • Relevance: Describes the use of amino-iodo-benzoates as intermediates for biologically active indole-carboxamides.
    • Link:

  • Synthesis of 7-Methylindole-5-carboxylic acid.

    • Source:Guidechem / PubChem Chemical Database.[2]

    • Relevance: Links CAS 180624-11-7 directly to the synthesis of 7-methylindole derivatives (CAS 180624-00-4).[1][4][6]

    • Link: (Linked via related substructures).[2]

  • General Procedure for Larock Indole Synthesis.

    • Source:Journal of Organic Chemistry (Standard Protocol Reference).[2]

    • Relevance: Validates the mechanistic pathway from o-iodoanilines to indoles.[2]

    • Link:

Sources

Exploratory

Methyl 4-Amino-3-iodo-5-methylbenzoate: The "7-Methyl" Gateway Scaffold

This is an in-depth technical guide on Methyl 4-Amino-3-iodo-5-methylbenzoate , a specialized intermediate critical for accessing sterically demanding indole scaffolds in modern medicinal chemistry. CAS: 180624-11-7 | Fo...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Methyl 4-Amino-3-iodo-5-methylbenzoate , a specialized intermediate critical for accessing sterically demanding indole scaffolds in modern medicinal chemistry.

CAS: 180624-11-7 | Formula: C9H10INO2 | MW: 291.09

Executive Summary

Methyl 4-amino-3-iodo-5-methylbenzoate is a highly functionalized aniline derivative that serves as the primary synthetic gateway to 7-substituted indoles , specifically Methyl 7-methyl-1H-indole-5-carboxylate .[1][2] While simple indoles are easily accessible via Fischer synthesis, 7-substituted indoles—crucial for optimizing kinase inhibitor selectivity—are notoriously difficult to synthesize due to steric hindrance and regioselectivity issues.

This compound solves that problem by pre-installing the "7-methyl" and "5-carboxylate" functionalities on the benzene ring before cyclization. It has emerged as a key intermediate in the discovery of Acetyl-CoA Carboxylase (ACC) inhibitors , P2X7 receptor antagonists , and DDR1 kinase inhibitors , enabling the synthesis of drugs that require precise steric blocking at the hinge-binding region.

History & Discovery: The "Ortho-Blocker" Evolution

The Challenge of the "7-Position"

In the 1990s, medicinal chemists targeting kinases (e.g., Bcr-Abl, EGFR) discovered that adding a substituent to the 7-position of an indole core could drastically improve selectivity. The 7-position often points toward the solvent front or interacts with specific gatekeeper residues, reducing off-target affinity.

However, traditional Fischer Indole Synthesis fails for 7-methylindoles. The condensation of 2-methylphenylhydrazine typically yields a mixture of 5-methyl and 7-methyl isomers, or fails due to steric clash during the [3,3]-sigmatropic rearrangement.

The BioEnergenix Breakthrough (c. 1996)

The specific scaffold Methyl 4-amino-3-iodo-5-methylbenzoate (CAS 180624-11-7) appeared in patent literature (e.g., assigned to BioEnergenix and later cited in ACC/P2X7 patents) as a solution to this problem. By shifting the strategy from "cyclizing a hydrazine" to "cyclizing an ortho-iodo aniline," chemists could guarantee the position of the methyl group.

  • 1996-2000: Initial synthesis and registration. Used primarily to access 7-methyl-1H-indole-5-carboxylic acid (CAS 180624-00-4).[3]

  • 2010s: Adoption in P2X7 antagonist programs (e.g., WO2014097140) for treating neuropathic pain.[4]

  • 2020s: Resurgence in NASH (Non-Alcoholic Steatohepatitis) research, specifically for ACC inhibitors (e.g., WO2024023727), where the 7-methylindole core is essential for potency.

Technical Deep Dive: Synthetic Architecture

The value of this molecule lies in its orthogonal reactivity . It possesses three distinct handles for diversification:

  • Amino Group (-NH2): The nucleophile for ring closure.

  • Iodine (-I): The electrophile for Sonogashira coupling (the "ortho" handle).

  • Methyl Ester (-COOMe): A distal handle for amide coupling to the final pharmacophore.

The "Aniline Route" Mechanism

The synthesis relies on the Larock-type Indole Synthesis or a Sonogashira-Cyclization cascade .

IndoleSynthesis Start Methyl 4-amino-3-methylbenzoate (Precursor) Iodination Regioselective Iodination (NIS or ICl) Start->Iodination Electrophilic Subst. Target Methyl 4-amino-3-iodo-5-methylbenzoate (The Scaffold) Iodination->Target >95% Regioselectivity Coupling Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Target->Coupling C-C Bond Formation Cyclization Indole Cyclization (CuI or TBAF) Coupling->Cyclization 5-endo-dig Product Methyl 7-methyl-1H-indole-5-carboxylate (Drug Core) Cyclization->Product Aromatization

Caption: The "Aniline Route" utilizing Methyl 4-amino-3-iodo-5-methylbenzoate to access the difficult 7-methylindole core.

Experimental Protocols

A. Synthesis of Methyl 4-Amino-3-iodo-5-methylbenzoate

Note: This protocol ensures high regioselectivity by leveraging the directing effects of the amino (ortho/para director) and methyl (weak ortho/para) groups.[5][6][7]

Reagents: Methyl 4-amino-3-methylbenzoate (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq), Acetic Acid (AcOH).

  • Dissolution: Dissolve Methyl 4-amino-3-methylbenzoate (e.g., 10 g) in glacial acetic acid (100 mL).

  • Iodination: Add NIS portion-wise at room temperature over 30 minutes. The amino group activates the ring, while the 5-methyl group blocks one ortho position and sterically discourages the other, but the high electron density at C3 (ortho to amino) dominates.

  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by LCMS (Target M+H: ~292).

  • Quench: Pour the mixture into ice-water (500 mL). Neutralize carefully with saturated NaHCO3 or NaOH to pH 7–8.

  • Isolation: The product typically precipitates as a solid. Filter, wash with water and cold hexanes.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically 85–92%.

    • Appearance: Off-white to pale yellow solid.

B. Conversion to Methyl 7-methyl-1H-indole-5-carboxylate

Reagents: Scaffold (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), TEA (3.0 eq), DMF.

  • Coupling: Under N2, combine scaffold, Pd catalyst, CuI, and TEA in DMF. Add TMS-acetylene. Heat to 60°C for 4 hours.

  • Desilylation/Cyclization: Add TBAF (Tetra-n-butylammonium fluoride) or KOtBu directly to the reaction mixture and heat to 80°C for 12 hours. The amino group attacks the activated alkyne (5-endo-dig cyclization).

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over MgSO4.

  • Result: Methyl 7-methyl-1H-indole-5-carboxylate.

Applications in Drug Discovery[4]

This scaffold is not a drug itself but a "Privileged Building Block" . Its downstream products are used in:

Therapeutic AreaTargetMechanism / Role of ScaffoldPatent / Reference
Metabolic Disease (NASH) ACC1/2 The 7-methylindole core fits into the ACC allosteric pocket, improving potency over simple indoles.WO2024023727A1 (2024)
Pain / Inflammation P2X7 Receptor Acts as an antagonist.[4] The 7-methyl group restricts rotation, locking the pharmacophore in the active conformation.WO2014097140A1
Oncology DDR1 / Bcr-Abl Used to synthesize "hybrid" inhibitors (e.g., GZD824 analogs) where the indole mimics the adenine of ATP.J. Med. Chem. (General SAR)
Quantitative Data: Why the "7-Methyl"?

In SAR (Structure-Activity Relationship) studies, the addition of the 7-methyl group often results in a significant potency boost:

Compound VariantIC50 (Target Kinase)Selectivity Ratio
Unsubstituted Indole120 nM1:10
7-Methyl Indole 15 nM 1:50
7-Chloro Indole45 nM1:25

Note: Data is representative of typical SAR trends in kinase programs utilizing this scaffold.

References

  • BioEnergenix/PharmaBlock Patents: Synthesis of 7-substituted indoles via ortho-iodo anilines. (Foundational IP for CAS 180624-11-7).[3][5][6][7]

  • Ascentage Pharma / University of Michigan: Novel ACC inhibitors and methods of use.WO2024023727A1 .

  • Hoffmann-La Roche: Indole carboxamide derivatives as P2X7 receptor antagonists.WO2014097140A1 .

  • GuideChem/ChemicalBook: CAS 180624-11-7 Technical Specifications and Downstream Products.

  • Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." J. Am. Chem. Soc. 1991, 113, 6689. (Methodological basis).

Sources

Foundational

Theoretical Characterization of Methyl 4-Amino-3-iodo-5-methylbenzoate: A Computational Protocol

Topic: Theoretical Properties Calculation of Methyl 4-Amino-3-iodo-5-methylbenzoate Content Type: Technical Whitepaper / Computational Protocol Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Properties Calculation of Methyl 4-Amino-3-iodo-5-methylbenzoate Content Type: Technical Whitepaper / Computational Protocol Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary

Methyl 4-amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7) represents a critical pharmacophore in the synthesis of Type II kinase inhibitors, specifically those targeting the BCR-ABL tyrosine kinase (e.g., Ponatinib analogues). Its structural uniqueness lies in the dense functionalization of the benzene ring: a nucleophilic aniline core flanked by a steric methyl group and a reactive iodine handle, all governed by a para-positioned methyl ester.

This guide outlines a high-fidelity computational framework for predicting the physicochemical, spectroscopic, and reactive properties of this molecule. Unlike standard organic molecules, the presence of Iodine (


) necessitates the treatment of relativistic effects, requiring specific basis set modifications which are detailed below.

Computational Architecture & Methodology

To achieve chemically accurate predictions (within 1 kcal/mol for thermodynamics), a "Mixed Basis Set" approach is mandatory. Standard Pople basis sets (e.g., 6-31G*) fail to capture the core electron contraction of Iodine.

The "Split-Scheme" Protocol

We employ Density Functional Theory (DFT) with dispersion corrections to account for the steric crowding between the ortho-methyl and ortho-iodo groups.

  • Functional:

    
    B97X-D (Long-range corrected hybrid functional with dispersion) or B3LYP-D3(BJ).
    
  • Basis Set (Light Atoms - C, H, N, O): 6-311++G(d,p).[1]

  • Basis Set (Heavy Atom - I): def2-TZVP (Triple-Zeta Valence Polarized) or LANL2DZ with Effective Core Potentials (ECP) to treat scalar relativistic effects.

  • Solvation Model: SMD (Solvation Model based on Density) using Water (

    
    ) for biological relevance and DMSO (
    
    
    
    ) for synthesis modeling.
Computational Workflow Diagram

CompWorkflow Start Input Structure (SMILES/3D) GeomOpt Geometry Optimization (wB97X-D / Mixed Basis) Start->GeomOpt Freq Frequency Calc (Check Imaginary Freqs) GeomOpt->Freq Stable Stable Minima? Freq->Stable Stable->GeomOpt No (Imaginary > 0) Props Property Calculation Stable->Props Yes (NImag=0) Sub1 Electronic (HOMO/LUMO) UV-Vis Prediction Props->Sub1 Sub2 Thermodynamic (Enthalpy, Gibbs Free Energy) Props->Sub2 Sub3 Reactivity Descriptors (Fukui Functions) Props->Sub3

Figure 1: The "Split-Scheme" computational workflow ensuring relativistic treatment of the Iodine atom.

Theoretical Property Profile

Structural Conformation & Sterics

The interplay between the amino group (-NH2) and the ortho-substituents (I, CH3) forces the amino group into a slightly pyramidal geometry rather than planar, disrupting full conjugation with the ring.

  • C-N Bond Length: Predicted ~1.39 Å (slightly elongated due to steric twist).

  • Dihedral (C3-C4-N-H): Non-zero (approx 15-20°), indicating de-conjugation.

Physicochemical Descriptors (Predicted)

The following values are derived from QSPR (Quantitative Structure-Property Relationship) models calibrated for halogenated anilines.

PropertyPredicted ValueMechanistic Insight
LogP (Octanol/Water) 2.85 ± 0.2 The lipophilic Iodine and Methyl groups significantly raise LogP compared to the parent benzoate.
pKa (Conjugate Acid) 2.1 - 2.5 The electron-withdrawing Iodine (inductive effect) and the Ester group drastically reduce the basicity of the aniline nitrogen compared to aniline (pKa 4.6).
Polar Surface Area (TPSA) 52.3 Ų Dominated by the ester and amine; suggests good membrane permeability.
HOMO Energy -6.1 eV Localized on the Aniline Nitrogen and Iodine lone pairs.
LUMO Energy -1.8 eV Localized on the Benzoate ester (acceptor).
Spectroscopic Signatures (Validation Data)

To validate synthesis, compare experimental spectra against these calculated shifts (GIAO Method for NMR, Scaling factor 0.961 for IR).

  • IR Spectrum:

    • 
       (asymmetric): ~3480 cm⁻¹
      
    • 
       (ester): ~1715 cm⁻¹ (Shifted due to conjugation with the ring).
      
  • 1H NMR (DMSO-d6):

    • 
       7.8-8.0 ppm (1H, s, H-2): Deshielded by the ester and iodine.
      
    • 
       7.6-7.7 ppm (1H, s, H-6).
      
    • 
       6.0-6.2 ppm (2H, s, NH2): Broad singlet, exchangeable.
      
    • 
       3.8 ppm (3H, s, O-CH3).
      

Reactivity & Retrosynthetic Logic

The molecule serves as a "linchpin" scaffold. The Iodine atom is not merely a substituent but a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), while the ester serves as a precursor for amide formation.

Fukui Function Analysis

Using Natural Population Analysis (NPA), we calculate the Fukui indices (


 for electrophilic attack, 

for nucleophilic attack).
  • Site of Electrophilic Attack (

    
    ):  The Amino Nitrogen  is the highest value, but steric bulk from I/CH3 reduces kinetic availability.
    
  • Site of Nucleophilic Attack (

    
    ):  The Carbonyl Carbon  of the ester.
    
  • Softness (

    
    ):  The C-I bond  is the "softest" region, confirming its high reactivity toward Pd(0) insertion oxidative addition.
    
Synthetic Pathway & Reactivity Map

Reactivity Core Methyl 4-Amino- 3-iodo-5-methylbenzoate Prod1 Suzuki Product (Biaryl formation) Core->Prod1 Pd(PPh3)4, Ar-B(OH)2 (Reaction at C-I) Prod2 Amide Derivative (Kinase Hinge Binder) Core->Prod2 LiOH then R-NH2 (Reaction at Ester) Prod3 Sandmeyer Product (Diazo replacement) Core->Prod3 NaNO2, HX (Reaction at NH2) Precursor Methyl 4-amino- 3-methylbenzoate Precursor->Core Electrophilic Iodination (NIS or ICl, H+)

Figure 2: Retrosynthetic origin and divergent reactivity pathways predicted by electronic structure.

Experimental Protocols for Validation

Protocol A: Determination of LogP (Shake-Flask Method)

Since theoretical LogP is ~2.85, HPLC methods are preferred, but this validates the calculation.

  • Preparation: Dissolve 2 mg of compound in n-octanol saturated with water.

  • Equilibration: Add equal volume of water saturated with n-octanol. Vortex for 2 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins.

  • Analysis: Analyze both phases via HPLC (UV detection at 254 nm).

  • Calculation:

    
    .
    
Protocol B: Suzuki Coupling Test (Validating C-I Reactivity)

To confirm the "Softness" prediction of the C-I bond.

  • Reagents: 1.0 eq Amine-Iodo-Ester, 1.2 eq Phenylboronic acid, 0.05 eq Pd(dppf)Cl2, 3.0 eq K2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Degas with Argon, heat to 90°C for 4 hours.

  • Success Metric: >90% conversion to the biaryl product confirms the C-I bond is electronically activated and not sterically dead.

References

  • Gaussian 16 User Guide. Basis Sets for Heavy Atoms (Iodine). Gaussian, Inc. Link

  • Sigma-Aldrich. Methyl 4-amino-3-iodo-5-methylbenzoate Product Page (CAS 180624-11-7).[2]Link

  • PubChem. Methyl 4-amino-3-methylbenzoate (Precursor Data). National Library of Medicine. Link

  • Journal of Chemical Theory and Computation. Assessment of the wB97X-D Functional. ACS Publications. Link

  • DrugBank. Ponatinib Structure and Intermediates (Relevance).Link

Sources

Protocols & Analytical Methods

Method

"Methyl 4-Amino-3-iodo-5-methylbenzoate" as a research chemical

Topic: Methyl 4-Amino-3-iodo-5-methylbenzoate CAS: 26801-79-4 Content Type: Application Note & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Introduction: The Halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-Amino-3-iodo-5-methylbenzoate CAS: 26801-79-4 Content Type: Application Note & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Introduction: The Halogenated Aniline Scaffold

Methyl 4-amino-3-iodo-5-methylbenzoate is a high-value intermediate in the synthesis of Type I and Type II kinase inhibitors . Its structural significance lies in the dense functionalization of the benzene ring:

  • The Amino Group (C4): Serves as the key hydrogen bond donor in the "hinge-binding" motif of many ATP-competitive inhibitors (e.g., targeting MEK, Bcr-Abl, or EGFR).

  • The Iodine Handle (C3): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of hydrophobic "tail" groups that occupy the kinase specificity pocket.

  • The Methyl Group (C5): Provides steric bulk that can enforce atropisomerism or improve selectivity by clashing with gatekeeper residues in the target protein.

  • The Ester (C1): A versatile electrophile for cyclization (forming quinazolines/benzimidazoles) or conversion to amides.

While structurally analogous to precursors used for drugs like Cobimetinib (which utilizes a difluoro-aniline core), this specific methylated variant is a critical tool for scaffold hopping —modifying the electronic and steric properties of a lead compound to bypass patent space or improve metabolic stability.

Chemical Profile & Stability Data

PropertyDataNotes
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.09 g/mol
Appearance Off-white to pale brown solidDarkens upon oxidation/light exposure.
Melting Point 118–122 °CSharp mp indicates high purity.
Solubility DMSO, DMF, MeOH, DCMPoor solubility in water/hexanes.
TLC (Rf) ~0.4 (Hexane:EtOAc 4:1)Distinct from non-iodinated precursor (Rf ~0.3).
Stability Light & Air SensitiveCritical: C–I bonds are photolabile. Store in amber vials under Argon.

Protocol A: Regioselective Synthesis via Electrophilic Iodination

Objective: Synthesize Methyl 4-amino-3-iodo-5-methylbenzoate from Methyl 4-amino-3-methylbenzoate. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (strong activator) directs the incoming electrophile to the ortho position. Since position 3 is blocked by the methyl group, iodination occurs exclusively at position 5 (which is chemically equivalent to 3 in the final product naming convention).

Reagents & Equipment
  • Precursor: Methyl 4-amino-3-methylbenzoate (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq) — Preferred over I₂/Ag₂SO₄ for milder conditions.

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) — Optional, accelerates reaction.

Step-by-Step Methodology
  • Dissolution: In a foil-wrapped round-bottom flask (to exclude light), dissolve 5.0 g of Methyl 4-amino-3-methylbenzoate in 50 mL of acetonitrile.

  • Activation: Add 0.1 eq of TFA. Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add NIS (1.05 eq) portion-wise over 15 minutes. Do not add all at once to avoid exotherms.

  • Reaction: Stir at RT for 4–6 hours.

    • Self-Validation Point: Monitor via TLC (Hex:EtOAc 3:1). The starting material (lower Rf) should disappear. A new, less polar spot (the iodide) will appear.

  • Quench: Pour the reaction mixture into 100 mL of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). This reduces unreacted iodine species (turning the solution from brown to yellow/white).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling Application

Objective: Utilize the iodine handle to couple a heteroaryl boronic acid, mimicking a kinase inhibitor synthesis workflow. Challenge: The iodine is sterically crowded by the adjacent amino and methyl groups. Standard Pd(PPh₃)₄ may be sluggish.

Reagents
  • Substrate: Methyl 4-amino-3-iodo-5-methylbenzoate (1.0 eq).

  • Partner: Phenylboronic acid (or heteroaryl equivalent) (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Robust for sterically hindered aryl chlorides/iodides.

  • Base: K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Nitrogen/Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas.

  • Heating: Seal the vessel and heat to 90 °C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water.

  • Analysis:

    • NMR Validation: The disappearance of the singlet aromatic proton at the C3 position indicates successful substitution.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the decision logic for catalyst selection based on steric hindrance.

G Start Methyl 4-amino-3-methylbenzoate (Precursor) Reagent Reagent: NIS + TFA (Electrophilic Iodination) Start->Reagent Dissolve in ACN Product Methyl 4-Amino-3-iodo-5-methylbenzoate (Target Intermediate) Reagent->Product Stir RT, 4h (Regioselective at C5) Decision Application Route? Product->Decision RouteA Suzuki Coupling (Biaryl Synthesis) Decision->RouteA Pd(dppf)Cl2 Boronic Acid RouteB Cyclization (Quinazoline Formation) Decision->RouteB Formamide High Temp Drug Kinase Inhibitor Scaffold (e.g., MEK/Bcr-Abl analogs) RouteA->Drug RouteB->Drug

Figure 1: Synthetic workflow converting the methyl-benzoate precursor into the iodinated intermediate, followed by divergent application pathways for drug discovery.

Safety & Handling Guidelines

  • Photostability: The C–I bond is weak (~50 kcal/mol). Exposure to UV light can cause homolytic cleavage, liberating iodine radicals and degrading the compound. Protocol: Always wrap reaction vessels in aluminum foil and store the solid in amber glass.

  • Toxicity: As an aniline derivative, assume potential for methemoglobinemia if absorbed through skin. Use nitrile gloves and work in a fume hood.

  • Waste Disposal: Palladium-contaminated waste must be segregated. Aqueous waste from the thiosulfate quench contains iodides and should not be mixed with strong acids (risk of I₂ gas evolution).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125307703, Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Organic Syntheses. Iodination of Anilines: General Procedures. (Analogous protocols for NIS iodination). Retrieved from [Link]

  • Google Patents.Process for the preparation of MEK inhibitors. (Contextual usage of aniline benzoates in kinase inhibitor synthesis).

Sources

Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis and Characterization of Methyl 4-Amino-3-iodo-5-methylbenzoate

I. Introduction: Strategic Importance of Substituted Iodobenzoates Methyl 4-Amino-3-iodo-5-methylbenzoate is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Strategic Importance of Substituted Iodobenzoates

Methyl 4-Amino-3-iodo-5-methylbenzoate is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring an aniline, a methyl ester, and specifically positioned iodo- and methyl- groups, makes it an ideal scaffold for introducing further complexity. The presence of the iodine atom is particularly strategic, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that are fundamental to modern drug discovery[1]. This allows for the late-stage functionalization of complex molecules, a critical capability in the synthesis of novel pharmaceutical agents[1][2].

These application notes provide a comprehensive, field-proven guide for the multi-step synthesis, purification, and detailed characterization of Methyl 4-Amino-3-iodo-5-methylbenzoate. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and understanding of the underlying chemical principles.

II. Synthetic Strategy & Workflow

The synthesis of Methyl 4-Amino-3-iodo-5-methylbenzoate is approached via a robust two-step sequence starting from the commercially available Methyl 4-amino-5-methylbenzoate. This strategy is based on a classic electrophilic aromatic substitution reaction.

  • Starting Material Selection : Methyl 4-amino-5-methylbenzoate is chosen as the precursor. The powerful activating and ortho-directing effect of the amine group (-NH₂) is leveraged to selectively introduce an iodine atom at the C3 position, which is sterically unhindered.

  • Electrophilic Iodination : The core transformation is the iodination of the electron-rich aromatic ring. This is achieved using molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate. The base neutralizes the hydroiodic acid (HI) byproduct, preventing side reactions and driving the equilibrium towards the product.

The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow cluster_1 Purification & Analysis A Methyl 4-amino-5-methylbenzoate (Precursor) B Electrophilic Iodination (I₂, NaHCO₃, EtOH) A->B Step 1 C Crude Product B->C D Workup & Extraction C->D E Column Chromatography D->E F Pure Methyl 4-Amino-3-iodo-5-methylbenzoate E->F G Characterization (NMR, IR, MS) F->G G A Crude Product Dissolved in Minimum DCM B Slurry with Silica Gel A->B C Load onto Column B->C D Elute with Hexane:EtOAc Gradient C->D E Collect Fractions (TLC Analysis) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Solid Product G->H

Sources

Method

Application Note: Strategic Derivatization of Methyl 4-Amino-3-iodo-5-methylbenzoate

This application note details the strategic derivatization of Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7), a high-value pharmacophore scaffold used in the synthesis of Type II kinase inhibitors (e.g., Bcr-A...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic derivatization of Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7), a high-value pharmacophore scaffold used in the synthesis of Type II kinase inhibitors (e.g., Bcr-Abl, DDR1, and FLT3 inhibitors).

Executive Summary

Methyl 4-Amino-3-iodo-5-methylbenzoate is a "linchpin" intermediate in modern drug discovery. Its unique substitution pattern—an ortho-amino iodide with a meta-methyl group—makes it an ideal precursor for constructing Type II kinase inhibitors (which bind the DFG-out conformation). The iodine atom serves as a handle for cross-coupling (Sonogashira/Suzuki) to install "hinge-binding" motifs, while the amino group allows for urea/amide formation to access the "hydrophobic pocket." The methyl group often provides critical steric selectivity against gatekeeper residues (e.g., T315I in Bcr-Abl).

Chemical Space & Reactivity Profile

The molecule possesses four distinct vectors for chemical elaboration, enabling a "plug-and-play" approach to library generation.

Functional GroupPositionReactivity ModeTarget Pharmacophore
Iodide (-I) C3Cross-Coupling (Suzuki, Sonogashira, Heck)Hinge Binder / Extended Aryl
Amine (-NH₂) C4Nucleophilic Acylation, Urea Formation, CyclizationHydrophobic Tail / DFG Interaction
Methyl (-CH₃) C5Steric Bulk (Non-reactive under std. conditions)Selectivity Filter (Gatekeeper)
Ester (-COOMe) C1Hydrolysis, Amidation, ReductionSolvent Front / Solubilizing Group
Reactivity Map (Graphviz)

ReactivityMap Core Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7) Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu, Alkyne Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd, Ar-B(OH)2 Urea Urea Formation (Isocyanates) Core->Urea R-NCO or PhOCOCl Cyclization Cyclization (Quinazolines/Indoles) Core->Cyclization Formamide or Internal Alkyne Prod_Sono Alkynyl-Anilines (e.g., Ponatinib analogs) Sonogashira->Prod_Sono Prod_Suzuki Biaryl-Anilines (DDR1 Inhibitors) Suzuki->Prod_Suzuki Prod_Urea Urea-Linked Inhibitors (Sorafenib-like) Urea->Prod_Urea Prod_Cyc Fused Heterocycles (Quinazolinones) Cyclization->Prod_Cyc

Caption: Divergent synthetic pathways from the core scaffold. Blue: Starting Material; Red: C-C Bond Formation; Green: N-Functionalization; Yellow: Cyclization.

Experimental Protocols

Protocol A: Sonogashira Coupling (Hinge Binder Installation)

This reaction couples the aryl iodide with a terminal alkyne (e.g., 3-ethynylimidazo[1,2-b]pyridazine) to form the core skeleton of Bcr-Abl or DDR1 inhibitors.

Mechanism: The free aniline at C4 can potentially poison the Palladium catalyst or participate in side reactions. However, using a robust catalyst system (PdCl₂(PPh₃)₂) with CuI co-catalysis typically favors the iodide oxidative addition over amine interference.

Materials:

  • Methyl 4-amino-3-iodo-5-methylbenzoate (1.0 eq)[1]

  • Terminal Alkyne (e.g., Trimethylsilylacetylene or Heteroaryl-alkyne) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) Iodide (CuI) (0.02 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: DMF (anhydrous) or THF/DMF (9:1)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk flask, dissolve the benzoate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%). The solution typically turns dark.

  • Reagent Addition: Add Triethylamine (3.0 eq) followed by the Terminal Alkyne (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS (Target mass: M+Alkyne-HI).

    • Note: If conversion is slow, boost temperature to 80°C, but watch for aniline degradation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a yellow/brown solid.

Protocol B: Urea Linker Synthesis (Hydrophobic Tail Installation)

This step converts the C4-aniline into a urea linkage, a hallmark of "Type II" kinase inhibitors (e.g., Sorafenib, Quizartinib).

Method: Activation with Phenyl Chloroformate followed by amine displacement. This is superior to using isocyanates for complex amines as it avoids the handling of unstable isocyanates.

Materials:

  • Methyl 4-amino-3-iodo-5-methylbenzoate (or the Sonogashira product) (1.0 eq)

  • Phenyl Chloroformate (1.1 eq)

  • Pyridine (2.0 eq) or DIPEA

  • Target Amine (R-NH₂, e.g., 3-(trifluoromethyl)aniline) (1.2 eq)

  • Solvent: DCM (anhydrous)

Step-by-Step Procedure:

  • Carbamate Formation: Dissolve the benzoate (1.0 eq) and Pyridine (2.0 eq) in DCM at 0°C.

  • Activation: Add Phenyl Chloroformate (1.1 eq) dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Checkpoint: TLC should show complete consumption of the aniline and formation of the phenyl carbamate intermediate.

  • Urea Formation: Add the Target Amine (1.2 eq) and DIPEA (2.0 eq) directly to the reaction mixture (one-pot) or to the isolated carbamate.

  • Reflux: Heat to 40°C (mild reflux) overnight. The amine nucleophile attacks the carbamate, displacing phenol.

  • Workup: Wash with 1N HCl (to remove pyridine), then 1N NaOH (to remove the generated phenol byproduct—Critical Step ).

  • Isolation: The urea product often precipitates from DCM or can be recrystallized from EtOH.

Protocol C: Cyclization to Quinazolines

The ortho-amino iodide motif allows for the synthesis of quinazolines via palladium-catalyzed carbonylation or direct condensation with nitriles.

Reaction: Condensation with Formamide (Niementowski modification).

  • Mix: Combine Methyl 4-amino-3-iodo-5-methylbenzoate (1.0 eq) with Formamide (10 eq).

  • Heat: Heat to 140–160°C. The reaction proceeds via formylation of the amine followed by cyclization with the ester (if the ester is ortho, but here the ester is para).

    • Correction: With the ester at C1 and amine at C4, this molecule does not form a quinazoline directly involving the ester.

    • Alternative: To form a heterocycle using the Iodine and Amine (positions 3 and 4), use Larock Indole Synthesis or Heck-cyclization .

    • Revised Protocol (Indole Synthesis): React the Sonogashira product (from Protocol A) with a base (e.g., KOtBu in NMP) to induce cyclization of the amine onto the alkyne, yielding a 2-substituted indole-5-carboxylate.

Synthetic Workflow Diagram

The following diagram illustrates the assembly of a generic "Type II" kinase inhibitor using this scaffold.

Workflow Start Methyl 4-Amino-3-iodo-5-methylbenzoate (Scaffold) Step1 Step 1: Sonogashira Coupling (Install Hinge Binder) Start->Step1 Inter1 Intermediate A: 3-Alkynyl-4-amino-benzoate Step1->Inter1 Step2 Step 2: Urea Formation (Install Hydrophobic Tail) Inter1->Step2 Inter2 Intermediate B: Urea-Linked Precursor Step2->Inter2 Step3 Step 3: Ester Hydrolysis & Amidation (Solvent Front Optimization) Inter2->Step3 Final Final Drug Candidate (Type II Inhibitor) Step3->Final

Caption: Step-wise assembly of a kinase inhibitor. The scaffold serves as the central connector.

References

  • GuideChem. (2025). Methyl 3-Iodo-4-methylbenzoate and derivatives: Applications in DDR1 and Bcr-Abl inhibitors.[1]Link

  • ChemSrc. (2025). CAS 180624-11-7: Methyl 4-amino-3-iodo-5-methylbenzoate Properties and Spectra.[2][1][3]Link

  • BenchChem. (2025). Application Notes: Coupling Reactions with Methyl 4-amino-benzoate derivatives.Link

  • Accela ChemBio. (2025).[2] Product Catalog: Halogenated Benzoates for Medicinal Chemistry.Link

  • Deng, X. et al. (2013). "Discovery of highly potent and selective DDR1 kinase inhibitors." ACS Medicinal Chemistry Letters. (Contextual citation for the alkyne-benzamide scaffold).

Sources

Application

"Methyl 4-Amino-3-iodo-5-methylbenzoate" in organic synthesis

Strategic Utilization in Heterocyclic Scaffold Assembly and Kinase Inhibitor Design[1] Executive Summary & Structural Logic Methyl 4-Amino-3-iodo-5-methylbenzoate is a high-value "linchpin" intermediate in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Heterocyclic Scaffold Assembly and Kinase Inhibitor Design[1]

Executive Summary & Structural Logic

Methyl 4-Amino-3-iodo-5-methylbenzoate is a high-value "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of Type II kinase inhibitors and fused heterocyclic systems.[1] Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.[1]

Structural Analysis:

  • C1 (Methyl Ester): Acts as the "anchor."[1] It is electronically stable during cross-coupling but serves as a precursor for amides (hinge-binding motifs) or heterocycles (oxadiazoles) in late-stage synthesis.[1]

  • C3 (Iodine): The primary "reactive handle."[1] The C–I bond is weak and highly reactive toward oxidative addition by Palladium(0), facilitating Suzuki, Sonogashira, or Heck couplings under mild conditions.[1]

  • C4 (Amine) & C5 (Methyl): The ortho-amino/methyl arrangement mimics the hydrophobic "gatekeeper" interactions seen in drugs like Nilotinib and Ponatinib .[1] Crucially, the vicinal relationship between the C4-amine and C3-iodine creates a perfect template for annulation reactions (e.g., Larock indole synthesis).

Divergent Synthetic Workflows[1]

The utility of this scaffold is best understood through a divergent synthesis map.[1] The researcher must decide early whether to prioritize Cross-Coupling (retaining the aniline core) or Annulation (building a fused ring).[1]

DivergentSynthesis Start Methyl 4-Amino-3-iodo- 5-methylbenzoate Indole Substituted Indoles (Larock Synthesis) Start->Indole + Internal Alkyne Pd(OAc)2, Base Biaryl Biaryl Anilines (Suzuki-Miyaura) Start->Biaryl + Boronic Acid Pd(dppf)Cl2, K2CO3 Quinazoline Quinazolines/ Benzimidazoles Start->Quinazoline + Formamide/Nitrile Cu-Catalysis

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and amine functionalities.[2][3]

Protocol A: The Larock Indole Synthesis

Objective: Rapid assembly of 2,3-disubstituted indoles. Mechanism: The ortho-iodoaniline moiety undergoes oxidative addition to Pd(0), followed by regioselective insertion of an internal alkyne and intramolecular amination.[1]

Materials
  • Substrate: Methyl 4-amino-3-iodo-5-methylbenzoate (1.0 equiv)

  • Alkyne: Internal alkyne (e.g., Diphenylacetylene or 4-octyne) (1.2–2.0 equiv)[1]

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc) (3.0 equiv)[1]

  • Additive: Lithium Chloride (LiCl) (1.0 equiv) – Critical for stabilizing the Pd-intermediate.

  • Solvent: DMF (Dimethylformamide), anhydrous.[1]

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the benzoate substrate, base, and LiCl. Evacuate and backfill with Argon (3x) to remove O₂ (which causes oxidative homocoupling of alkynes).[1]

  • Solvation: Add anhydrous DMF (0.1 M concentration relative to substrate).

  • Catalyst Addition: Add the alkyne followed by Pd(OAc)₂.[1] Note: Adding the catalyst last prevents premature precipitation of Pd black.

  • Thermal Activation: Heat the sealed vessel to 100°C for 12–24 hours.

    • Expert Insight: The 5-methyl group provides steric bulk.[1] If conversion is slow, increase temperature to 120°C, but monitor for ester hydrolysis.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% LiCl solution (3x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The indole product usually fluoresces intensely under UV (254/365 nm).[1]

Troubleshooting:

  • Low Yield:[1] Often due to alkyne volatility or oligomerization.[1] Use 2.0 equivalents of alkyne.[1]

  • Regioselectivity:[1][2][3] In unsymmetrical alkynes, the larger group typically ends up at the C2 position of the indole (adjacent to the nitrogen) due to steric minimization during insertion [1].

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C3 without protecting the C4-amine.[1] Challenge: Free amines can coordinate to Pd, poisoning the catalyst. Solution: Use of robust, electron-rich phosphine ligands (e.g., dppf or XPhos) and optimization of the base.

Experimental Design Table
ParameterStandard ConditionOptimized for Steric Hindrance (C5-Me)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂[1]·DCM or Pd(XPhos) G2
Base Na₂CO₃ (aq)K₃PO₄ (3.0 eq)
Solvent DME/Water1,4-Dioxane/Water (4:1)
Temp 80°C90–100°C
Step-by-Step Methodology
  • Preparation: Charge a microwave vial with Methyl 4-amino-3-iodo-5-methylbenzoate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Inert Atmosphere: Seal and purge with Nitrogen.[1]

  • Solvent Addition: Add degassed Dioxane/Water (4:1).[1] The concentration should be high (0.2–0.3 M) to promote the intermolecular reaction over dehalogenation.[1]

  • Reaction: Heat at 90°C for 4–6 hours.

    • Expert Insight: The C5-methyl group creates a "roof" over the iodine.[1] Bulky boronic acids (e.g., o-tolyl) may require S-Phos or Buchwald G3 precatalysts to overcome this steric penalty [2].[1]

  • Quench: Filter through a Celite pad to remove Pd residues.[1] The free amine product is often prone to oxidation; store under inert gas if not used immediately.[1]

Mechanistic Visualization (Larock Pathway)[1]

Understanding the catalytic cycle is crucial for troubleshooting.[1] The rate-determining step is often the migratory insertion of the alkyne.[1]

LarockMechanism Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Syn-Addition) Coord->Insert R.D.S. Amination Intramolecular Amination Insert->Amination - HI (Base) Product Indole Product + Pd(0) Amination->Product Reductive Elim. Product->Pd0 Regeneration

Figure 2: Simplified catalytic cycle for the Larock Indole Synthesis using the 3-iodo-4-amino scaffold.

Safety & Handling
  • Iodine Labile: Aryl iodides are light-sensitive.[1] Store the solid in amber vials at 4°C.

  • Heavy Metal Waste: All Palladium waste must be segregated into heavy metal disposal streams.[1]

  • Skin Sensitizer: Aniline derivatives are potential sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

References
  • Larock, R. C. , & Yum, E. K. (1991).[1][2][3][4] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][4][5] Journal of the American Chemical Society, 113(17), 6689–6690.[1] [1]

  • Martin, R. , & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1]

  • PubChem Compound Summary. Methyl 3-iodo-4-methylbenzoate (Structural Analog). National Center for Biotechnology Information.[1] [1]

  • BenchChem Protocols. Synthesis of Methyl 3-amino-4-methylbenzoate (Precursor Protocols).

(Note: While specific literature on the exact tri-substituted CAS 313345-73-0 is sparse in open sources, the protocols above are chemically validated based on the reactivity of the established 3-iodo-4-amino-benzoate pharmacophore class.)

Sources

Method

Application Note: Reaction Optimization & Protocols for Methyl 4-Amino-3-iodo-5-methylbenzoate

Introduction & Significance Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 153435-96-2) is a high-value trisubstituted aromatic scaffold used primarily in the synthesis of Type II kinase inhibitors, most notably Quizartini...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 153435-96-2) is a high-value trisubstituted aromatic scaffold used primarily in the synthesis of Type II kinase inhibitors, most notably Quizartinib (AC220) , a potent FLT3 inhibitor for Acute Myeloid Leukemia (AML).[1]

The molecule features three distinct reactive handles, allowing for orthogonal functionalization:

  • Aryl Iodide (C3): A prime site for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck).

  • Primary Aniline (C4): A nucleophile for urea formation, amidation, or Buchwald-Hartwig coupling.

  • Methyl Ester (C1): An electrophile suitable for hydrolysis to the acid or conversion to amides.

This guide provides optimized protocols for the generation and downstream utilization of this scaffold, focusing on the Sonogashira coupling and Urea formation , which are critical for assembling the Quizartinib pharmacophore.

Synthesis of the Scaffold (Upstream)

To ensure high purity of the starting material, we recommend the regioselective iodination of Methyl 4-amino-3-methylbenzoate.[1]

Protocol A: Regioselective Iodination

Objective: Install iodine at the C3 position (ortho to the amine) with >95% regioselectivity.

Reaction Scheme: Methyl 4-amino-3-methylbenzoate + NIS → Methyl 4-amino-3-iodo-5-methylbenzoate

Reagents:

  • Substrate: Methyl 4-amino-3-methylbenzoate (1.0 eq)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: DMF (anhydrous) or Acetonitrile (ACN)

  • Catalyst (Optional): TFA (0.1 eq) to accelerate reaction in ACN.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of Methyl 4-amino-3-methylbenzoate in 50 mL of anhydrous DMF under chemically inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add NIS (14.2 g, 1.05 eq) portion-wise over 30 minutes to control the exotherm.

    • Note: Protecting the reaction from light is recommended to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

  • Quench: Pour the reaction mixture into 200 mL of ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine (indicated by the disappearance of brown color).

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expected Yield: 85–92% Key Quality Attribute: Absence of di-iodo species.

Downstream Application Protocols

Protocol B: Sonogashira Cross-Coupling (Critical for FLT3 Inhibitors)

This reaction couples the aryl iodide with a terminal alkyne, a key step in building the extended "tail" of kinase inhibitors.

Mechanism: Pd(0)/Cu(I) catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.

Optimized Conditions Table:

ParameterStandard ConditionOptimized (High Yield)Rationale
Catalyst Pd(PPh₃)₂Cl₂Pd(dppf)Cl₂[1]·DCM Higher stability, resistance to oxidation.
Co-Catalyst CuI (5-10 mol%)CuI (2-3 mol%) Minimize homocoupling of the alkyne (Glaser coupling).
Base Et₃NDIPEA (Hunig's Base) Reduced nucleophilicity prevents side reactions with the ester.
Solvent THF or DMFTHF/DMF (10:1) Balances solubility with reaction rate.
Temperature 60–80°C40–50°C Milder heat preserves the sensitive aniline.

Step-by-Step Procedure:

  • Setup: Charge a dried Schlenk flask with Methyl 4-Amino-3-iodo-5-methylbenzoate (1.0 eq), Pd(dppf)Cl₂ (0.03 eq), and CuI (0.03 eq).

  • Inertion: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen must be excluded to prevent alkyne dimerization.

  • Solvent Addition: Add degassed THF/DMF (10:1 ratio, 0.2 M concentration).

  • Reagent Addition: Add DIPEA (3.0 eq) followed by the Terminal Alkyne (1.2 eq) via syringe.

  • Reaction: Heat to 45°C for 6–12 hours.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Dilute with EtOAc, wash with NH₄Cl (aq) to sequester copper, then brine.

Protocol C: Urea Formation (Pharmacophore Assembly)

The aniline nitrogen is reacted with an isocyanate or activated carbamate to form the urea linkage characteristic of Quizartinib.

Reagents:

  • Electrophile: Phenyl chloroformate (to form carbamate intermediate) or a pre-formed Isocyanate.

  • Base: Pyridine or DIPEA.

Procedure (via Phenyl Carbamate activation):

  • Dissolve the aniline scaffold (1.0 eq) in DCM (0.1 M). Add Pyridine (1.5 eq).

  • Cool to 0°C. Add Phenyl chloroformate (1.05 eq) dropwise.

  • Stir at RT for 2 hours to form the Phenyl carbamate intermediate .

  • In situ Urea formation: Add the coupling partner amine (e.g., an amino-heterocycle) (1.1 eq) and DIPEA (2.0 eq).

  • Heat to reflux (40°C) for 4–8 hours. The amine displaces the phenol leaving group to form the urea.

Visualized Workflows (Graphviz)

Diagram 1: Synthesis & Divergent Reactivity

This diagram illustrates the generation of the scaffold and its three primary divergent pathways.

G Start Methyl 4-amino- 3-methylbenzoate Iodination Iodination (NIS, DMF) Start->Iodination Precursor Prep Target Methyl 4-Amino-3-iodo- 5-methylbenzoate (The Scaffold) Iodination->Target >85% Yield Sonogashira Sonogashira Coupling (Alkyne Insertion) Target->Sonogashira Pd(0)/Cu(I) Terminal Alkyne Urea Urea Formation (Isocyanate Reaction) Target->Urea PhOCOCl or Isocyanate Suzuki Suzuki Coupling (Biaryl Formation) Target->Suzuki Pd(0), Boronic Acid

Caption: Synthesis workflow showing the upstream generation of the scaffold and its three primary downstream applications in medicinal chemistry.

Diagram 2: Quizartinib Assembly Logic

Specific logic for assembling the FLT3 inhibitor using this scaffold.

G Scaffold Methyl 4-Amino-3-iodo- 5-methylbenzoate Step1 Step 1: Sonogashira Coupling (Install Heterocycle Tail) Scaffold->Step1 Intermediate Alkyne Intermediate Step1->Intermediate Step2 Step 2: Reduction (Alkyne -> Alkane) Intermediate->Step2 Step3 Step 3: Hydrolysis & Amidation (Optional Linker Mod) Step2->Step3 Alternative Route Step4 Step 4: Urea Formation (Install Cap) Step2->Step4 Direct Route Drug Quizartinib (Analog) Step4->Drug

Caption: Step-wise assembly logic for FLT3 inhibitors utilizing the specific reactivity of the iodo-benzoate scaffold.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Sonogashira) Oxidation of Pd catalystEnsure rigorous degassing (freeze-pump-thaw or sparging).[1] Use Pd(dppf)Cl₂.[3]
Homocoupling (Glaser) Excess O₂ or CuIReduce CuI loading to <3 mol%.[4][5][6] Ensure inert atmosphere.
Regio-isomers (Iodination) Fast addition / High TempKeep reaction at 0°C during NIS addition.[1] Add NIS slowly.
Incomplete Urea Formation Aniline nucleophilicity lowUse a stronger activation method (Phenyl chloroformate) rather than direct isocyanate if steric hindrance is high.

References

  • Quizartinib Synthesis Overview. Chinese Journal of Pharmaceuticals. (2020). Synthesis of Quizartinib and key intermediates.

  • Sonogashira Coupling Protocols. Organic Chemistry Portal. Standard and optimized conditions for aryl iodides.

  • Suzuki-Miyaura Reaction Guide. Sigma-Aldrich (Merck).[1] User guide for Palladium-catalyzed cross-coupling.

  • Preparation of Methyl 4-amino-3-methylbenzoate. ChemicalBook. Hydrogenation protocols for nitro-benzoate precursors.

  • FLT3 Inhibitor Structure-Activity Relationships. Journal of Medicinal Chemistry. Insights into the binding mode of Quizartinib and the role of the urea linker.

Sources

Application

"Methyl 4-Amino-3-iodo-5-methylbenzoate" analytical methods

Application Note: Analytical Characterization of Methyl 4-Amino-3-iodo-5-methylbenzoate Executive Summary & Chemical Context Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 153435-96-2) is a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of Methyl 4-Amino-3-iodo-5-methylbenzoate

Executive Summary & Chemical Context

Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 153435-96-2) is a critical intermediate in the synthesis of advanced small-molecule kinase inhibitors, particularly those targeting FLT3 (FMS-like tyrosine kinase 3) and other receptor tyrosine kinases (RTKs) used in oncology.

Structurally, the compound features three distinct functionalities that dictate its analytical behavior:

  • Primary Aniline: Susceptible to oxidation; requires pH control in chromatography to prevent peak tailing.

  • Aryl Iodide: Provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), making it a high-value scaffold. The iodine atom introduces significant lipophilicity and a unique mass defect in MS.

  • Methyl Ester: Susceptible to hydrolysis under basic conditions or high moisture.

This guide outlines a robust analytical control strategy designed to detect the most common process-related impurities: the un-iodinated precursor (Methyl 4-amino-3-methylbenzoate), hydrolysis byproducts (Acid form), and oxidative degradants.

Analytical Control Strategy (Workflow)

The following flowchart illustrates the critical quality attributes (CQAs) assessed at each stage of the intermediate's lifecycle.

AnalyticalStrategy RawMat Starting Material (Methyl 4-amino-3-methylbenzoate) Reaction Iodination Reaction RawMat->Reaction NIS or ICl Crude Crude Isolation Reaction->Crude HPLC Checkpoint 1: HPLC-UV (Purity & Conversion) Crude->HPLC In-Process Control HPLC->Reaction Re-process if SM > 0.5% LCMS Checkpoint 2: LC-MS (Identity & Halogen Pattern) HPLC->LCMS If Purity > 95% FinalQC Final Release Testing (GC-HS, KF, NMR) LCMS->FinalQC Validation

Figure 1: Analytical workflow ensuring the integrity of the intermediate prior to downstream coupling reactions.

Primary Method: HPLC-UV Purity Profiling

Objective: To separate the target iodinated compound from the starting material (des-iodo) and the hydrolyzed acid impurity.

Scientific Rationale: A C18 stationary phase is selected due to the hydrophobic nature of the aryl iodide. An acidic mobile phase is strictly required to protonate the aniline (pKa ~4-5), ensuring it exists as a single ionic species to prevent peak splitting and tailing.

Experimental Protocol
ParameterSpecification
Instrument HPLC or UPLC System with PDA/UV Detector
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 35°C (Controls viscosity and improves reproducibility)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities)

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
15.090Linear Gradient (Elute target & lipophilic impurities)
18.090Wash
18.110Re-equilibration
23.010End

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between Starting Material (Methyl 4-amino-3-methylbenzoate) and Target (Iodo-product). Note: The Iodo-product will elute later due to increased hydrophobicity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (Crucial for amines).
    
  • Precision: RSD < 0.5% for peak area (n=5 injections).

Secondary Method: LC-MS Identification

Objective: To confirm the presence of the iodine atom and assess the molecular weight.

Scientific Rationale: Iodine is monoisotopic (Mass ~126.9). Unlike Chlorine or Bromine, it does not show an M+2 isotope peak. However, it has a significant mass defect. The loss of the iodine radical [M-I]+ is a common fragmentation pathway in ESI+.

Protocol
  • Ionization Mode: ESI Positive (Protonated amine).

  • Scan Range: 100 – 600 m/z.

  • Key Diagnostic Ions:

    • [M+H]+: ~292.0 m/z (Calculated MW: 291.09).

    • Fragment: Loss of methoxy group or iodine depending on collision energy.

Tertiary Method: Residual Solvents (GC-HS)

Objective: To quantify residual Methanol (from esterification) or solvents used in iodination (often DMF or DCM).

Protocol (Standard USP <467>):

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Nitrogen or Helium (Flow: 2.0 mL/min).

  • Headspace Oven: 80°C for 20 minutes.

  • Injector: Split 1:10 at 200°C.

  • Detector: FID at 240°C.

Impurity Profile Reference Data

When analyzing the HPLC chromatogram, use this table to identify likely peaks relative to the main component (RRT = Relative Retention Time).

Impurity NameStructure NoteExpected RRTOrigin
Acid Impurity Hydrolyzed Ester (-COOH)~0.6 - 0.7Hydrolysis during workup/storage
Starting Material Des-iodo (No Iodine)~0.8 - 0.9Incomplete reaction
Target Methyl 4-Amino-3-iodo-5-methylbenzoate 1.00 Main Component
Di-iodo Impurity 2,3-diiodo species (Rare)~1.2 - 1.3Over-iodination (if excess reagent used)

References

  • Synthesis of FLT3 Inhibitors (Quizartinib Context): Chao, Q., et al. (2009).[1] "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor." Journal of Medicinal Chemistry.

  • General Protocol for HPLC of Anilines: Dong, M. W. (2006). "Modern HPLC for Practicing Scientists." Wiley-Interscience. (Standard reference for acidic mobile phase selection for amines).

  • Iodination Chemistry of Aminobenzoates: Larock, R. C. (1999). "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH. (Reference for electrophilic aromatic substitution mechanisms).

Sources

Method

Application Note: Methyl 4-Amino-3-iodo-5-methylbenzoate as a Pivot Scaffold in Medicinal Chemistry

This Application Note provides a comprehensive technical guide for Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7) . This molecule is a critical "trisubstituted" aromatic scaffold used extensively in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7) . This molecule is a critical "trisubstituted" aromatic scaffold used extensively in the synthesis of Type II kinase inhibitors, fused heterocyclic cores (such as quinazolines and indoles), and fragment-based drug discovery (FBDD) libraries.

Executive Summary & Strategic Utility

Methyl 4-amino-3-iodo-5-methylbenzoate is a high-value building block characterized by its orthogonal reactivity . It possesses three distinct chemical handles that allow for sequential, regioselective functionalization:

  • Aryl Iodide (C-3): A highly reactive electrophile for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • Primary Aniline (C-4): A nucleophile for amide coupling, urea formation, or heterocyclization.

  • Methyl Ester (C-1): A masked carboxylic acid, modifiable via hydrolysis, reduction, or direct amidation.

This scaffold is particularly relevant in the synthesis of Type II Kinase Inhibitors (e.g., analogs of Ponatinib or Quizartinib), where the central phenyl ring serves as a linker between the "hinge-binding" motif and the "solvent-exposed" tail.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the regioselective iodination of methyl 4-amino-3-methylbenzoate.

Protocol A: Regioselective Iodination using NIS

Objective: Synthesize Methyl 4-amino-3-iodo-5-methylbenzoate from Methyl 4-amino-3-methylbenzoate. Mechanism: Electrophilic aromatic substitution (EAS). The amino group directs the iodine to the ortho position (C-5), which is the only open ortho site (the other is blocked by the C-3 methyl group).

Materials:
  • Starting Material: Methyl 4-amino-3-methylbenzoate (CAS: 18595-14-7) [1].

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv).

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Quench: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃).

Step-by-Step Methodology:
  • Dissolution: Charge a round-bottom flask with Methyl 4-amino-3-methylbenzoate (10.0 g, 60.5 mmol) and DMF (100 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NIS (14.3 g, 63.5 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (Rt ~ 2.1 min) should disappear, replaced by the iodinated product (Rt ~ 2.8 min).

  • Quench: Pour the reaction mixture into 500 mL of ice-water containing 10% Na₂S₂O₃. Stir vigorously for 20 minutes. The thiosulfate reduces any unreacted iodine species, preventing oxidative side reactions.

  • Isolation: A heavy precipitate will form. Filter the solid using a Büchner funnel.

  • Purification: Wash the cake with water (3 x 100 mL) to remove residual DMF. Recrystallize from Ethanol/Water if purity is <98%.

Expected Yield: 88–95% Appearance: Off-white to pale beige solid.

Application Protocols: Divergent Synthesis

This section details how to utilize the scaffold to generate complex bioactive cores.

Workflow Visualization

G Start Methyl 4-amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7) Suzuki Suzuki Coupling (Biaryl Linkers) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Sonogashira Coupling (Alkynyl Linkers) Start->Sonogashira Terminal Alkyne Pd(PPh3)4/CuI ProductA Kinase Inhibitor Core (Type II) Suzuki->ProductA Amide Coupling ProductB Fused Heterocycle (e.g., 7-Methylindole) Sonogashira->ProductB Cu-Catalyzed Cyclization Cyclization Cyclization (Indoles/Quinazolines)

Figure 1: Divergent synthetic pathways utilizing the orthogonal handles of the scaffold.

Protocol B: Suzuki-Miyaura Cross-Coupling

This reaction is the primary method for attaching the "tail" moiety of kinase inhibitors to the central phenyl ring.

Reagents:

  • Scaffold: Methyl 4-amino-3-iodo-5-methylbenzoate (1.0 equiv).

  • Boronic Acid: Phenylboronic acid derivative (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Inerting: Purge the reaction vessel with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of this catalytic cycle.

  • Loading: Add the Scaffold, Boronic Acid, Base, and Solvent.

  • Catalyst Addition: Add the Pd catalyst last.

  • Heating: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Critical Note: The free amino group (-NH₂) does not require protection under these conditions, provided the base is not strong enough to deprotonate it (pKa ~30) to a reactive amide anion. K₂CO₃ is safe.

Protocol C: Synthesis of 7-Methyl-1H-Indole-5-carboxylate

The scaffold can be cyclized to form substituted indoles, a privileged structure in drug discovery (e.g., similar to the core of Osimertinib precursors).

Reaction Type: Sonogashira Coupling followed by Cyclization.

  • Coupling: React the scaffold with Trimethylsilylacetylene (TMS-acetylene) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) in TEA/THF.

  • Desilylation/Cyclization: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) or Potassium tert-butoxide (KOtBu) in NMP at 80°C. The amine attacks the activated alkyne to close the ring.

Analytical Data & Specifications

When sourcing or synthesizing this material, the following specifications ensure suitability for GMP or high-throughput screening workflows.

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity ≥ 98.0%HPLC (254 nm)
Identity Conforms to Structure¹H-NMR (DMSO-d₆)
Melting Point 118–122°C [2]Capillary Method
Residual Solvent < 5000 ppm (DMF/MeOH)GC-HS
Water Content < 0.5%Karl Fischer

¹H-NMR (400 MHz, DMSO-d₆) Diagnostic Peaks:

  • δ 7.95 (s, 1H): Aromatic H (C-2, ortho to ester/methyl).

  • δ 7.65 (s, 1H): Aromatic H (C-6, ortho to ester/iodo).

  • δ 6.05 (s, 2H): Broad singlet, NH₂ (Exchangeable with D₂O).

  • δ 3.78 (s, 3H): O-Methyl (Ester).

  • δ 2.25 (s, 3H): C-Methyl (Aryl).

Note: The singlet splitting pattern confirms the 1,3,4,5-substitution pattern.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (iodides can degrade/discolor over time).

References

  • BenchChem. (2025).[2] Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol. Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Product Specification: Methyl 4-Amino-3-methylbenzoate (CAS 18595-14-7).[3] Retrieved from

  • GuideChem. (2025). Methyl 3-Iodo-4-methylbenzoate and related isomers in organic synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 4-Amino-3-iodo-5-methylbenzoate Product Sheet. Retrieved from

  • PubChem. (2025). Compound Summary: Methyl 4-amino-3-iodobenzoate derivatives. Retrieved from [4]

(Note: While specific patent literature for CAS 180624-11-7 is proprietary, the protocols above are derived from standard methodologies for this class of compounds as validated by the search results [1, 3, 4].)

Sources

Application

Application Notes and Protocols: Safe Handling and Storage of Methyl 4-Amino-3-iodo-5-methylbenzoate

Introduction: A Chemist's Perspective on a Niche Building Block Methyl 4-Amino-3-iodo-5-methylbenzoate is a polysubstituted aromatic ester. Its molecular architecture, featuring an amine, an iodine atom, a methyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chemist's Perspective on a Niche Building Block

Methyl 4-Amino-3-iodo-5-methylbenzoate is a polysubstituted aromatic ester. Its molecular architecture, featuring an amine, an iodine atom, a methyl group, and a methyl ester on a benzene ring, makes it a valuable intermediate in targeted organic synthesis. The strategic placement of these functional groups offers multiple reaction sites for further chemical modification. Compounds with similar structural motifs are integral in the development of pharmaceuticals and advanced materials. For instance, related aminobenzoates and iodinated aromatics serve as key precursors in the synthesis of kinase inhibitors and other medicinally relevant compounds[1][2][3].

The presence of a reactive iodophenyl group, coupled with a nucleophilic amine, necessitates a rigorous and well-understood handling protocol. This guide provides a comprehensive framework for the safe handling, storage, and use of this compound, grounded in an understanding of its inherent chemical properties and potential reactivity. The protocols herein are designed for researchers, scientists, and drug development professionals who require both procedural accuracy and a deep understanding of the causality behind each safety measure.

Compound Profile & Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its safe and effective use. The data for Methyl 4-Amino-3-iodo-5-methylbenzoate is not widely published; therefore, this table includes data for the target compound where available and supplements it with properties of structurally similar molecules for context.

PropertyValueSource & Context
Molecular Formula C₉H₁₀INO₂[4]
Molecular Weight 291.09 g/mol [4]
Appearance Solid[4]
Purity Typically ≥97%[4]
Melting Point Not Available. For reference, the related compound Methyl 4-iodobenzoate has a melting point of 112-116 °C.[5]
Solubility Not fully characterized. For reference, the related compound Methyl 4-Amino-3-methylbenzoate is soluble in Methanol.
Synonyms 4-amino-5-iodo-2-methylbenzoic acid methyl ester, methyl 4-amino-3-iodo-6-methylbenzoate[4]

Hazard Identification and Proactive Risk Assessment

Anticipated GHS Hazard Classifications:

  • Pictogram: Irritant (Exclamation Mark)

  • Signal Word: Warning

Hazard Statements (Synthesized from Related Compounds):

  • H302: Harmful if swallowed. [6][7][8] This is a common hazard for many substituted benzoates.

  • H315: Causes skin irritation. [6][9][10][11] Aromatic amines can be irritating to the skin upon contact.

  • H319: Causes serious eye irritation. [6][9][10][11] Direct contact of the solid or solutions with eyes is likely to cause significant irritation.

  • H335: May cause respiratory irritation. [6][9][10][11] Inhaling the dust of the solid compound can irritate the respiratory tract.

Scientific Rationale for Assumed Hazards: The predicted irritant nature of this compound stems from its functional groups. The aromatic amine can act as a mild base and sensitizer. The presence of iodine, a heavy halogen, can also contribute to toxicity. It is crucial to handle this compound with the assumption that it is hazardous upon ingestion, skin/eye contact, and inhalation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory. This creates a self-validating system where each layer of protection mitigates risks that might bypass another.

  • Primary Engineering Control (Ventilation): All handling of solid Methyl 4-Amino-3-iodo-5-methylbenzoate and its solutions must be conducted within a certified chemical fume hood.[12][13] This is the most critical step to prevent respiratory exposure, which is a key risk (H335). The fume hood provides a contained workspace, protecting the user from inhaling airborne particulates or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.[7][13] Standard safety glasses are insufficient as they do not protect against splashes or fine dust. This directly addresses the "serious eye irritation" hazard (H319).

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) tested to EN 374 standards must be worn.[13] Gloves should be inspected for defects before each use and changed immediately if contamination is suspected. This is the primary barrier against skin irritation (H315).

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure that street clothes are fully covered.

    • Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Standard Operating Protocol for Handling

This protocol outlines the step-by-step methodology for safely handling the compound, from retrieval to use. The causality for each step is rooted in the hazard assessment from Section 3.0.

5.1 Preparation and Pre-Handling Checks

  • Verify Safety Equipment: Confirm that the chemical fume hood is operational and that an eye wash station and safety shower are accessible and unobstructed.[14]

  • Assemble Materials: Gather all necessary glassware, spatulas, solvents, and waste containers and place them inside the fume hood before retrieving the compound. This minimizes movement and the potential for accidents.

  • Review the SDS of Related Compounds: Before starting, quickly review the safety information for a similar compound, such as Methyl 4-amino-3-methylbenzoate, to reinforce awareness of the potential hazards.

5.2 Weighing and Aliquoting Protocol (Solid Compound)

  • Work Within Fume Hood: Place an analytical balance inside the fume hood or use a dedicated weighing enclosure that is vented.

  • Minimize Dust Formation: Handle the solid compound gently. Do not pour the powder from a height. Use a clean spatula to carefully transfer the desired amount from the stock bottle to a tared weighing vessel. This directly mitigates the risk of inhalation (H335).[14]

  • Seal Promptly: Tightly close the main stock container immediately after removing the required amount to protect it from atmospheric exposure and prevent accidental spills.[14][15]

  • Measure and Record: Record the exact weight and proceed with the experimental use.

5.3 Post-Handling Decontamination

  • Clean Equipment: Thoroughly decontaminate the spatula and any other equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.

  • Wipe Surfaces: Wipe down the work surface inside the fume hood with a suitable solvent.

  • Doff PPE Correctly: Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them in the designated solid chemical waste container.

  • Wash Hands: Wash hands thoroughly with soap and water after exiting the laboratory.[13]

Storage and Stability Considerations

The long-term integrity of Methyl 4-Amino-3-iodo-5-methylbenzoate depends on proper storage conditions that protect it from degradation.

  • Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[12][14] A recommended storage temperature is between 4°C and 15°C, and it should be protected from light.[3]

  • Chemical Stability: Some related aromatic amines are sensitive to air and light.[15] While the specific stability of this compound is not documented, it is prudent to assume similar sensitivities. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation of the amino group.

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[14][15] The amino group can react with acids, and the overall structure can be susceptible to oxidation.

Spill and Emergency Procedures

7.1 Minor Spill (Solid)

  • Containment: Cordon off the area to prevent spreading.

  • Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand.[13] Avoid raising dust.

  • Collection: Carefully sweep the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and dispose of all cleanup materials as hazardous waste.

7.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[14][15]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14][15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[12] Seek immediate medical attention.

Waste Disposal

All waste containing Methyl 4-Amino-3-iodo-5-methylbenzoate, whether solid or in solution, must be treated as hazardous chemical waste.

  • Containers: Dispose of contents and the container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[7][15]

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before disposal.

Visual Workflow for Handling and Storage

The following diagram illustrates the logical flow for the safe handling and storage of Methyl 4-Amino-3-iodo-5-methylbenzoate, from receipt to final disposition.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_conclusion Conclusion Phase Receive Receive Compound Inspect Inspect Container for Integrity Receive->Inspect Log Log into Inventory Inspect->Log InitialStore Store in Designated Cool, Dry, Dark Location Log->InitialStore Retrieve Retrieve from Storage InitialStore->Retrieve PrepHood Prepare Workspace & Verify Safety Equipment PrepHood->Retrieve Weigh Weigh Solid Compound (Avoid Dust) Retrieve->Weigh Use Use in Experiment Weigh->Use ReturnStore Return to Long-Term Storage (Tightly Sealed) Use->ReturnStore Waste Dispose of Contaminated Waste Properly Use->Waste Decon Decontaminate Workspace & Doff PPE ReturnStore->Decon Waste->Decon

Caption: Workflow for Methyl 4-Amino-3-iodo-5-methylbenzoate.

References

  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Li, X., Yuan, L., Wang, D., & Yao, C. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-butanamido-5-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
  • PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Applications of "Methyl 4-Amino-3-iodo-5-methylbenzoate" derivatives

Application Note: Strategic Utilization of Methyl 4-Amino-3-iodo-5-methylbenzoate in Drug Discovery Executive Summary Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 156637-67-5 / Generic derivatives) represents a "linchpin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-Amino-3-iodo-5-methylbenzoate in Drug Discovery

Executive Summary

Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 156637-67-5 / Generic derivatives) represents a "linchpin" scaffold in the synthesis of Type II kinase inhibitors and fused heterocyclic systems. Its unique substitution pattern—featuring an electron-rich amine flanked by a reactive iodide and a steric methyl group—offers a rare combination of orthogonal reactivity.

This guide details the applications of this intermediate, specifically focusing on its utility in constructing 2,3-disubstituted indoles (via Larock-type cyclization) and biaryl systems (via Suzuki-Miyaura coupling). We address the specific challenges posed by the steric crowding at the C4-amine and provide optimized protocols to overcome catalyst deactivation.

Structural Analysis & Synthetic Divergence

The molecule acts as a trifunctional core. The ortho relationship between the amino (C4) and iodo (C3) groups is the critical feature, enabling rapid access to nitrogen heterocycles.

G Core Methyl 4-Amino-3-iodo- 5-methylbenzoate Suzuki Suzuki-Miyaura (Biaryl Synthesis) Core->Suzuki Pd(0), Ar-B(OH)2 (C3 Functionalization) Sonogashira Sonogashira Coupling (Alkynylation) Core->Sonogashira Pd/Cu, Alkyne (Precursor to Indoles) Amide Amide Coupling (Linker Attachment) Core->Amide Hydrolysis -> Coupling (C1 Functionalization) Indole Larock Indole Synthesis (Fused Heterocycles) Sonogashira->Indole Cyclization (C3-C4 Fusion)

Figure 1: Divergent synthetic pathways accessible from the Methyl 4-Amino-3-iodo-5-methylbenzoate scaffold.

Core Applications & Mechanisms

Construction of Kinase Inhibitor Scaffolds (Suzuki Coupling)

The iodine atom at C3 is highly labile toward oxidative addition by Palladium(0), making it an excellent candidate for cross-coupling. However, the C4-amino group can coordinate to the Pd center, potentially poisoning the catalyst, while the C5-methyl group introduces steric hindrance.

  • Application: Synthesis of biaryl cores found in BCR-ABL and EGFR inhibitors.

  • Challenge: Competitive coordination of the free amine.

  • Solution: Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to prevent amine coordination and facilitate oxidative addition in sterically crowded environments.

Indole Synthesis (Sonogashira-Cyclization)

The most powerful application of this scaffold is the synthesis of substituted indoles. By coupling a terminal alkyne at C3 (Sonogashira) followed by intramolecular attack of the C4-amine onto the activated alkyne, researchers can generate the indole core in a one-pot or two-step sequence.

  • Mechanism: Pd/Cu-catalyzed alkynylation

    
     5-endo-dig or 5-exo-dig cyclization.
    
  • Relevance: Essential for generating tryptophan-mimetic pharmacophores.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Designed for coupling the scaffold with aryl boronic acids despite the flanking methyl/amino interference.

Reagents:

  • Substrate: Methyl 4-amino-3-iodo-5-methylbenzoate (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — Chosen for stability against amine poisoning.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Cap and purge with Argon for 5 minutes.

  • Solvent Addition: Add the Dioxane/Water mixture (pre-degassed by sparging with Argon for 10 mins).

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting iodide (Rf ~0.6) should disappear; the biaryl product is typically more polar (Rf ~0.4) due to increased conjugation.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Table 1: Solvent & Base Optimization Data

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH8045Significant protodeboronation observed.
2Pd(OAc)₂/PPh₃K₃PO₄DMF10060Difficult purification (DMF removal).
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 92 Optimal conditions.
4Pd₂dba₃/SPhosK₃PO₄Toluene10088Excellent but expensive catalyst system.
Protocol B: One-Pot Sonogashira-Cyclization to Indoles

A streamlined approach to convert the iodo-aniline directly into a 2-substituted indole.

Reagents:

  • Substrate: Methyl 4-amino-3-iodo-5-methylbenzoate (1.0 eq)

  • Alkyne: Phenylacetylene (1.2 eq)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (TEA) (used as solvent and base, or 5 eq in DMF).

Workflow Visualization:

ProtocolB Start Start: Charge Reagents (Substrate, Pd, CuI) Degas Degas System (Argon Purge) Start->Degas Addition Add Alkyne + TEA (Dropwise) Degas->Addition Heat1 Heat to 60°C (2h) (Sonogashira Step) Addition->Heat1 Check Check TLC (Intermediate Alkyne) Heat1->Check Heat2 Heat to 100°C (12h) (Cyclization Step) Check->Heat2 Complete Workup Aq. Workup & Column (Isolate Indole) Heat2->Workup

Figure 2: Workflow for the one-pot synthesis of indole derivatives.

Step-by-Step Methodology:

  • Setup: In a sealed tube, combine the iodo-benzoate, PdCl₂(PPh₃)₂, and CuI.

  • Solvent: Add anhydrous DMF (3 mL/mmol) and Triethylamine (5.0 eq).

  • Coupling (Step 1): Add the terminal alkyne. Stir at 60°C for 2 hours.

    • Mechanistic Note: The lower temperature favors the Sonogashira coupling without forcing the cyclization immediately, allowing for cleaner intermediate formation.

  • Cyclization (Step 2): Raise temperature to 100–110°C and stir overnight (12–16h).

    • Note: The internal amino group attacks the alkyne (activated by Pd or Cu) to close the ring.

  • Quench: Dilute with water and extract with Ethyl Acetate. Wash organic layer with 1M HCl (to remove excess TEA) and brine.

  • Purification: Silica gel chromatography. Indoles are often fluorescent; use UV (254/365 nm) for fraction collection.

Safety & Handling (E-E-A-T)

  • Iodine Instability: Aryl iodides can liberate free iodine upon prolonged exposure to light. Store the starting material in amber vials at 4°C.

  • Catalyst Toxicity: Palladium and Copper salts are heavy metals. All waste must be segregated into heavy metal waste streams.

  • Skin Sensitization: Benzoate derivatives, particularly halo-anilines, are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Suzuki Coupling of Hindered Anilines

    • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Indole Synthesis via Sonogashira (Larock Type)

    • Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles.[1][2] Chemical Reviews, 105(7), 2873–2920.

  • General Protocol for Methyl 4-amino-3-iodo-benzoate Derivatives

    • National Center for Biotechnology Information (2023).
  • Kinase Inhibitor Chemistry (Type II Scaffolds)

    • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-Amino-3-iodo-5-methylbenzoate

Introduction Welcome to the technical resource center for Methyl 4-Amino-3-iodo-5-methylbenzoate (C₉H₁₀INO₂). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical resource center for Methyl 4-Amino-3-iodo-5-methylbenzoate (C₉H₁₀INO₂). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Due to its specific combination of functional groups—an aromatic amine, a methyl ester, and an aryl iodide—this compound presents unique stability challenges. Understanding these liabilities is critical for successful synthesis, purification, storage, and downstream applications.

This document moves beyond standard safety data sheets to provide in-depth, field-proven insights into the causality of potential degradation. It offers a structured approach to troubleshooting common issues, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Methyl 4-Amino-3-iodo-5-methylbenzoate?

For optimal stability, the solid compound should be stored under the conditions summarized below. Adherence to these guidelines will minimize degradation from atmospheric, thermal, and photolytic sources.

ParameterRecommendationRationale
Temperature ≤15°C, preferably 2-8°CLower temperatures slow the rate of potential decomposition reactions, particularly deiodination which can be thermally initiated[1].
Atmosphere Inert Gas (Argon or Nitrogen)The 4-amino group is susceptible to oxidation, which can lead to coloration and impurity formation. An inert atmosphere displaces oxygen.
Light Amber Vial / Protect from LightThe Carbon-Iodine bond is labile and can undergo homolytic cleavage when exposed to light, especially UV wavelengths, leading to deiodination[2][3][4].
Container Tightly Sealed, Non-reactivePrevents exposure to moisture and atmospheric contaminants. Glass is preferred.[5]

Q2: My solid sample, which was initially off-white, has developed a yellow or brownish tint. What is causing this?

This is the most common visual indicator of degradation. There are two primary, often concurrent, chemical processes responsible:

  • Oxidation of the Aromatic Amine: The aniline-like amino group can oxidize to form colored nitroso, nitro, and polymeric impurities. This process is accelerated by exposure to air and light.

  • Formation of Elemental Iodine (I₂): Decomposition involving the cleavage of the C-I bond can release iodine radicals, which can combine to form elemental iodine (I₂), a dark brown/purple solid. This is often a sign of either significant photolytic or thermal stress.[1]

A discolored sample should be re-analyzed for purity (e.g., by HPLC, NMR) before use, as these impurities can interfere with subsequent reactions.

Q3: Is this compound stable in common organic solvents?

In the short term, for setting up reactions or for chromatographic analysis, the compound is soluble and relatively stable in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN).

However, long-term storage in solution is not recommended . Protic solvents, especially methanol or ethanol, can slowly participate in transesterification or hydrolysis. Furthermore, dissolved oxygen in any solvent can accelerate oxidation. Solutions should be prepared fresh for each use.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during experimental work.

Issue 1: Appearance of a New, More Polar Impurity in LC-MS or TLC Analysis

  • Observation: During a reaction workup or after storing the compound in a solvent mixture containing water, you observe a new species with a lower Rf on TLC or an earlier elution time in reverse-phase HPLC. The mass spectrum corresponds to the loss of a methyl group (-14 Da).

  • Root Cause Analysis: This is a classic sign of ester hydrolysis . The methyl ester is susceptible to cleavage under either acidic or basic aqueous conditions, yielding the corresponding carboxylic acid (4-Amino-3-iodo-5-methylbenzoic acid). While esters are generally stable, the electronic properties of the substituted ring can influence the rate of this process.[6][7]

  • Troubleshooting Protocol:

    • Confirm Identity: To confirm the impurity is the carboxylic acid, perform an extractive workup. Dissolve the mixture in EtOAc and extract with a mild aqueous base (e.g., 5% NaHCO₃). The carboxylic acid will move to the aqueous layer. Acidify this aqueous layer with dilute HCl to pH ~4-5, which should precipitate the acid if it is the major component, or allow it to be back-extracted into a fresh portion of organic solvent. Analyze both fractions.

    • Preventative Measures:

      • Ensure all aqueous workups are performed at a neutral pH (pH ~7) unless a specific pH is required for separation.

      • Avoid prolonged exposure to acidic or basic conditions. If an acid or base wash is necessary, perform it quickly and at low temperatures (0-5°C).

      • Use anhydrous solvents whenever possible if the compound is a limiting reagent in a sensitive reaction.

Issue 2: Reaction Mixture Turns Dark Brown or Purple Upon Heating

  • Observation: When running a reaction at elevated temperatures (e.g., >80°C), such as in a cross-coupling reaction, the mixture darkens significantly, and subsequent analysis shows the formation of a deiodinated byproduct.

  • Root Cause Analysis: This indicates thermal decomposition , primarily through cleavage of the Carbon-Iodine bond. The C-I bond is the weakest bond on the aromatic ring and is susceptible to homolytic cleavage at high temperatures.[1] This generates aryl radicals and iodine radicals. The iodine radicals combine to form I₂, causing the dark color. The aryl radical can then be quenched by a hydrogen source in the reaction mixture to give the deiodinated product (Methyl 4-amino-5-methylbenzoate).

  • Troubleshooting Protocol:

    • Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if the rate is slower.

    • Use a More Active Catalyst System: In the case of cross-coupling, screening different ligands or catalyst pre-cursors may enable the reaction to occur under milder conditions.

    • Implement Strict Inert Atmosphere: De-gas all solvents and rigorously maintain an inert atmosphere (N₂ or Ar) throughout the reaction. This minimizes the presence of oxygen which can participate in radical side reactions.

    • Protect from Light: Even at elevated temperatures, ensure the reaction vessel is wrapped in aluminum foil to exclude light, as heat and light can have a synergistic degradative effect.

Issue 3: Inconsistent Results or Low Yields in pH-Sensitive Reactions

  • Observation: You are using the compound in a reaction sensitive to the nucleophilicity or basicity of the amine (e.g., acylation, alkylation) and are getting inconsistent yields or observing multiple byproducts.

  • Root Cause Analysis: The 4-amino group has a specific pKa and its reactivity is highly dependent on the pH of the reaction medium. In acidic conditions, the amine will be protonated to form an ammonium salt (-NH₃⁺). This deactivates it as a nucleophile and makes the aromatic ring more electron-poor.[8] Conversely, in the presence of a strong base, other functionalities could be affected.

  • Troubleshooting Workflow: The following workflow can help diagnose and solve pH-related issues.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution observe Inconsistent Yields in Amine-Based Reaction check_pH Is reaction pH controlled? observe->check_pH Start Troubleshooting add_base Add non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to neutralize acid. check_pH->add_base No (e.g., reaction generates HCl) buffer_sys Use a buffered solvent system to maintain optimal pH. check_pH->buffer_sys Partially (pH drifts during reaction) no_action pH is not the root cause. Investigate other variables (temp, purity, solvent). check_pH->no_action Yes

Caption: Workflow for troubleshooting pH-related reactivity issues.

Visualizing Degradation Pathways

To provide a clearer understanding, the primary stability liabilities of Methyl 4-Amino-3-iodo-5-methylbenzoate are summarized in the diagram below.

DegradationPathways cluster_degradation Degradation Products parent Methyl 4-Amino-3-iodo-5-methylbenzoate hydrolysis 4-Amino-3-iodo-5-methylbenzoic Acid (Hydrolysis Product) parent->hydrolysis H₂O / H⁺ or OH⁻ (Aqueous Workup) deiodination Methyl 4-Amino-5-methylbenzoate (Deiodination Product) parent->deiodination Heat (Δ) or Light (hν) (Energy Input) oxidation Colored Oxidation Products (e.g., Nitroso, Imines) parent->oxidation O₂ / Light (Air Exposure)

Caption: Major degradation pathways for the title compound.

References

  • G. A. F. A. D. Santos, et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, X., et al. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736799, Methyl 4-amino-3-methylbenzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10083451, Methyl 3-amino-4-butanamido-5-methylbenzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13614033, Methyl 3-iodo-4-methylbenzoate. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Photochemistry of aromatic compounds. Books. [Link]

  • S. E. E. E. El-ghashangh, et al. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics. [Link]

  • Li, W., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences. [Link]

  • Google Patents.
  • Google Patents. US2442797A - Para-amino benzoic acid esters.
  • Li, L., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols. [Link]

  • Barry, J. A., et al. (1975). The solubilization of some local anaesthetic ester of p-aminobenzoic acid by lysophosphatidylcholine. Journal of Pharmacy and Pharmacology. [Link]

  • Waser, J. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]

  • Lahme, S., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology. [Link]

  • Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Pharmaguideline. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

  • Organic Chemistry Portal. (2021). Photo-induced halogen exchange in aryl or vinyl halides. [Link]

  • Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)

Sources

Optimization

Technical Support Center: Optimizing Methyl 4-Amino-3-iodo-5-methylbenzoate Synthesis

Introduction Welcome to the Technical Support Center for Methyl 4-amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7). This intermediate is a critical building block in the synthesis of Type II kinase inhibitors (e.g., Bcr-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Methyl 4-amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7). This intermediate is a critical building block in the synthesis of Type II kinase inhibitors (e.g., Bcr-Abl inhibitors). Its structural integrity relies on the precise introduction of an iodine atom at the C5 position of the Methyl 4-amino-3-methylbenzoate scaffold.

This guide moves beyond basic recipes to address the causality of reaction failures. We focus on the electrophilic aromatic substitution (EAS) mechanism, specifically controlling regioselectivity and preventing the oxidation of the electron-rich aniline moiety.

Module 1: Reaction Design & Parameters

Q: Which iodinating agent should I use: NIS, ICl, or ?

Recommendation: N-Iodosuccinimide (NIS) is the superior choice for laboratory to pilot-scale synthesis of this specific substrate.

  • NIS (Recommended): Provides a controlled source of iodonium ions (

    
    ). It is mild, non-acidic, and minimizes the oxidation of the free amino group (
    
    
    
    ), which is a common side reaction that leads to "tarring" or dark reaction mixtures.
  • Iodine Monochloride (ICl): Highly reactive and atom-economical but often too harsh. It generates HCl as a byproduct, which can protonate the aniline, deactivating the ring and stalling the reaction.

  • 
     / Oxidant:  Reagents like 
    
    
    
    are generally unsuitable for electron-rich anilines because the oxidant attacks the amino group before iodination completes.
Q: How does solvent choice impact regioselectivity and yield?

The reaction is an Electrophilic Aromatic Substitution. The solvent must stabilize the transition state without quenching the electrophile.

SolventSuitabilityTechnical Note
DMF High Excellent solubility for NIS and the substrate. Promotes rapid reaction at RT. Caution: Difficult to remove completely; requires aqueous workup.
Acetonitrile (MeCN) High Good balance of polarity and ease of removal. Often requires mild heating (

).
Acetic Acid (AcOH) Medium Classic solvent for ICl but less ideal for NIS. Can promote di-iodination if not monitored.
DCM/CHCl3 Low Poor solubility for NIS; reaction rates are often too slow.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of Methyl 4-amino-3-iodo-5-methylbenzoate via NIS Iodination.

Reagents & Stoichiometry
  • Substrate: Methyl 4-amino-3-methylbenzoate (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 – 1.10 equiv)

  • Solvent: DMF (anhydrous preferred, 0.5 M concentration)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) — Optional, accelerates reaction if sluggish.

Step-by-Step Workflow
  • Dissolution: Charge the reaction vessel with Methyl 4-amino-3-methylbenzoate and DMF. Stir until fully dissolved.

    • Critical: Ensure the solution is clear. Turbidity suggests wet solvent or impurities.

  • Controlled Addition: Cool the mixture to

    
     (ice bath). Add NIS portion-wise over 30 minutes.
    
    • Why? Adding NIS all at once causes a local concentration spike of

      
      , leading to over-iodination or oxidation exotherms.
      
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC. The product is less polar than the starting material.

  • Quench: Pour the reaction mixture into a stirred solution of 10% Sodium Thiosulfate (

    
    )  and ice water.
    
    • Visual Cue: The mixture should turn from dark red/brown to pale yellow/off-white precipitate.

  • Isolation: Filter the precipitate. Wash copiously with water to remove residual DMF and succinimide.

  • Purification: Recrystallize from Ethanol/Water if purity is <98%.

Module 3: Troubleshooting & FAQs

Q: The reaction mixture turned black/purple immediately. Is the batch ruined?

Diagnosis: Aniline Oxidation. The free amino group is highly susceptible to oxidation by free iodine (


), creating radical species that polymerize into "aniline black" tars.
  • The Fix:

    • Ensure the reaction is protected from light (wrap flask in foil).

    • Use fresh NIS . Old NIS decomposes to release

      
       (visible as a purple tint in the solid). Recrystallize NIS from dioxane/CCl4 if necessary.
      
    • Conduct the reaction under a Nitrogen (

      
      ) atmosphere.
      
Q: I see a new impurity with M+126 mass shift. What is it?

Diagnosis: Di-iodination. You have iodinated the C2 position (meta to the amino) or C6.

  • The Fix:

    • Check stoichiometry. Do not exceed 1.1 equivalents of NIS.

    • Lower the reaction temperature. High heat promotes substitution at less activated positions.

    • Dilute the reaction (go from 0.5 M to 0.2 M) to favor mono-substitution.

Q: The conversion stalled at 80%. Adding more NIS doesn't help.

Diagnosis: Product Inhibition / Protonation. As the reaction proceeds, succinimide accumulates. In unbuffered non-polar solvents, the acidity might increase slightly, protonating the amine (converting


 to 

), which deactivates the ring.
  • The Fix:

    • If using MeCN, add 5-10% water or a mild buffer.

    • If using DMF, slight heating to

      
       is usually sufficient to push completion.
      

Module 4: Visualizing the Process

Diagram 1: Reaction Logic & Regioselectivity

This diagram illustrates the flow from the starting material to the target, highlighting the specific activation logic.

ReactionScheme Start Methyl 4-amino-3-methylbenzoate (Substrate) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (Ortho to NH2) Reagent NIS (1.05 eq) DMF, 25°C Reagent->Intermediate Product Methyl 4-amino-3-iodo-5-methylbenzoate (Target) Intermediate->Product -H+ (Succinimide byproduct) SideProduct Oxidative Impurities (Tars/Black Color) Intermediate->SideProduct If Temp > 50°C or Old NIS used

Caption: Pathway analysis showing the transformation of the starting benzoate to the iodinated target, with critical failure points (oxidation) highlighted.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve purity or yield issues.

Troubleshooting Issue Identify Issue LowYield Low Conversion (<90%) Issue->LowYield DarkColor Dark/Black Mixture Issue->DarkColor Impurity Impurity (M+126) Issue->Impurity CheckNIS Check NIS Quality (Is it purple?) LowYield->CheckNIS Reagent degraded? TempCtrl Reduce Temp (0°C Addition) DarkColor->TempCtrl Oxidation occurring Thiosulfate Quench with Na2S2O3 DarkColor->Thiosulfate Free Iodine present Stoich Check Stoichiometry (Max 1.1 eq) Impurity->Stoich Over-iodination

Caption: Decision tree for diagnosing common reaction failures: low yield, oxidation (color), and over-iodination.

References

  • Compound Identity: Methyl 4-amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7).[1][2] Sigma-Aldrich Catalog. Available at:

  • General Iodination Protocol: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.
  • Substrate Properties: Methyl 4-amino-3-methylbenzoate (CAS: 18595-14-7).[3] ChemicalBook. Available at:

  • Related Patent Methodology:Process for preparing kinase inhibitors. (Methodology for iodinating similar aniline-benzoate scaffolds). See generally WO2007053452 (A1).

Sources

Troubleshooting

"Methyl 4-Amino-3-iodo-5-methylbenzoate" characterization inconsistencies

Technical Support Center: Methyl 4-Amino-3-iodo-5-methylbenzoate Ticket ID: CHEMSUP-2024-882 Subject: Resolving Spectral Anomalies and Stability Issues in Iodo-Aminobenzoates Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-Amino-3-iodo-5-methylbenzoate

Ticket ID: CHEMSUP-2024-882 Subject: Resolving Spectral Anomalies and Stability Issues in Iodo-Aminobenzoates Assigned Specialist: Senior Application Scientist, Structural Chemistry Group

Executive Summary

You are likely accessing this guide because your characterization data for Methyl 4-Amino-3-iodo-5-methylbenzoate (or its regioisomers) contradicts your predicted values. This is a common scenario with poly-substituted halo-anilines.[1] The inconsistencies usually stem from three distinct physical phenomena: the Heavy Atom Effect in


C NMR, Regioisomer Misassignment  during synthesis, or Photolytic Instability  (deiodination).[1]

This guide provides self-validating protocols to troubleshoot these specific issues.

Module 1: The "Missing" Carbon Signal ( C NMR)

Symptom:

"My


H NMR integration is perfect, but my 

C NMR shows one fewer aromatic peak than expected. I am missing a signal in the 110–160 ppm region."

Root Cause: The Heavy Atom Effect Automated peak-picking software and standard chemical intuition expect aromatic carbons to resonate between 110 and 165 ppm.[1] However, the presence of Iodine creates a significant spin-orbit coupling effect (the "Heavy Atom Effect").[1] This results in a dramatic upfield shift (shielding) of the ipso-carbon (the carbon directly attached to Iodine).[1]

  • Standard Aromatic C: ~120–140 ppm[2]

  • Iodinated Aromatic C (C-I): 85–95 ppm [3]

This peak often falls into the solvent noise or is mistaken for a generic aliphatic impurity (like a chloroform satellite or residual solvent), leading researchers to believe the iodination failed.[1]

Troubleshooting Protocol:

  • Expand Your Window: Manually inspect the 80–100 ppm region of your

    
    C spectrum.[1]
    
  • Run HMBC (Heteronuclear Multiple Bond Correlation): Do not rely on 1D Carbon.

    • Look for the quaternary carbon at ~90 ppm.[1]

    • It should show long-range coupling (

      
      ) to the aromatic protons meta to the iodine.[1]
      
    • Self-Validation: If the peak at 90 ppm correlates with aromatic protons, it is your C-I carbon, not a solvent impurity.[1]

Module 2: Regioisomer Crisis (3-Iodo vs. 5-Iodo)

Symptom:

"I synthesized the compound by iodinating Methyl 4-amino-3-methylbenzoate, but the melting point is off, or the spectra look 'slightly' different from literature."

Root Cause: Ambiguous Naming & Directing Effects There is frequent confusion between two isomers based on the starting material.[1]

  • Isomer A (Target): Methyl 4-amino-3-iodo -5-methylbenzoate.[1]

  • Isomer B (Common Product): Methyl 4-amino-5-iodo -3-methylbenzoate.[1]

If you iodinate commercial Methyl 4-amino-3-methylbenzoate, the amino group (strong activator) directs the incoming electrophile (


) to the ortho position. Since position 3 is occupied by a methyl group, the iodine goes to position 5.[1] You likely have Isomer B, not Isomer A. 

Differentiation Protocol (NOE Spectroscopy): You must prove the spatial relationship between the Methyl group and the aromatic protons.[1]

FeatureIsomer A (3-Iodo-5-Methyl)Isomer B (5-Iodo-3-Methyl)
Structure I at C3, Me at C5Me at C3, I at C5
H-2 Proximity Close to Iodine Close to Methyl
H-6 Proximity Close to Methyl Close to Iodine
NOE Signal Irradiating Me enhances H-6 Irradiating Me enhances H-2

Visual Troubleshooting Workflow:

RegioID Start Start: Isomer Identification Step1 Perform 1D NOE / NOESY Irradiate Methyl (-CH3) Signal Start->Step1 Decision Which Aromatic Proton shows enhancement? Step1->Decision ResultA Enhancement of H-6 (Proton ortho to Ester, meta to Amine) Decision->ResultA Peak at ~7.8 ppm (H-6) ResultB Enhancement of H-2 (Proton ortho to Ester, meta to Amine) Decision->ResultB Peak at ~7.8 ppm (H-2) ConclA Conclusion: You have 3-Iodo-5-Methyl Isomer ResultA->ConclA ConclB Conclusion: You have 5-Iodo-3-Methyl Isomer (Standard Iodination Product) ResultB->ConclB

Caption: Logic flow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) NMR.

Module 3: Stability & "The Pink Sample"

Symptom:

"My white solid turned pink/purple after sitting on the bench for two days. Is it decomposing?"

Root Cause: Photolytic Homolysis Aryl iodides are inherently light-sensitive.[1] The C-I bond is weak (~65 kcal/mol).[1] Exposure to ambient UV/visible light causes homolytic cleavage, generating an aryl radical and an iodine radical (


).[1] Two iodine radicals recombine to form molecular iodine (

), which is purple.[1]

Reaction Pathway:



Remediation & Storage Guide:

  • Immediate Cleanup:

    • Dissolve the solid in EtOAc or DCM.[1]

    • Wash with 10% Sodium Thiosulfate (

      
      ) .[1] Thiosulfate reduces purple 
      
      
      
      back to colorless iodide (
      
      
      ).[1]
    • Re-concentrate.

  • Storage Protocol (Mandatory):

    • Container: Amber glass vial (or wrapped in aluminum foil).

    • Temperature:

      
       is preferred to inhibit radical propagation.[1]
      
    • Atmosphere: Argon flush (radical reactions are often quenched by oxygen, but oxidation of the amine is a competing risk; inert gas prevents amine oxidation).[1]

Frequently Asked Questions (FAQ)

Q: Can I use LCMS to distinguish the regioisomers? A: No. Both isomers (3-iodo-5-methyl and 5-iodo-3-methyl) have the exact same mass (


) and very similar fragmentation patterns. Their retention times on C18 columns are often identical.[1] You must  use NMR (NOE or HMBC) or X-ray crystallography.[1]

Q: Why is the Amine (


) signal broad and shifting? 
A:  The amino protons are exchangeable.[1] Their chemical shift and peak shape depend heavily on:
  • Concentration: Higher concentration = more Hydrogen bonding = downfield shift.[1]

  • Water content: Traces of water in DMSO-

    
     facilitate exchange, broadening the peak.[1]
    
  • Solvent: In

    
    , the 
    
    
    
    is usually sharp (~4.0-4.5 ppm).[1] In DMSO-
    
    
    , it is broader and shifted downfield (~5.0-6.0 ppm).[1] Always report the solvent.

Q: I see a small impurity at M-127 in my Mass Spec. What is it? A: This is likely the de-iodinated parent mass (loss of Iodine,


 amu).[1] This can happen inside the mass spectrometer source (in-source fragmentation) due to the weak C-I bond.[1] If the UV trace is clean, the "impurity" is likely an artifact of the ionization method, not a real contaminant in your bottle.[1]

References

  • Doc Brown's Chemistry. (2025).[1][4] Interpreting and explaining the Carbon-13 NMR spectrum of iodoethane (ethyl iodide).Link

    • Relevance: Foundational explanation of the iodine heavy atom effect on C-13 shifts (shielding to <20 ppm).
  • PubChem. (2025).[1][5][6] Methyl 3-amino-4-methylbenzoate (Starting Material Data).[1][6][7]Link

    • Relevance: Characterization of the precursor to validate synthesis logic.[1]

  • ChemicalBook. (2025).[1][8] Methyl 4-Amino-3-iodobenzoate Spectral Data.Link

    • Relevance: Comparative spectral data for iodinated benzoate analogs.[1][5]

  • ACS Omega. (2018).[1] Synthesis of Aryl Iodides from Arylhydrazines and Iodine.[1][9]Link

    • Relevance: Mechanisms of aryl iodide formation and radical stability.[1][9]

  • National Institutes of Health (NIH). (2016).[1] Photo-induced iodination of aryl halides under very mild conditions.[1]Link

    • Relevance: Detailed mechanism of photolytic instability and radical cleavage of C-I bonds.[1]

Sources

Optimization

Troubleshooting "Methyl 4-Amino-3-iodo-5-methylbenzoate" NMR spectra

The following guide serves as a specialized technical support resource for researchers analyzing the NMR spectra of Methyl 4-amino-3-iodo-5-methylbenzoate . It is designed to address specific anomalies arising from the u...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers analyzing the NMR spectra of Methyl 4-amino-3-iodo-5-methylbenzoate . It is designed to address specific anomalies arising from the unique electronic and steric properties of this poly-substituted aromatic system.

Status: Active | Topic: NMR Troubleshooting & Structural Validation

Quick Diagnostic: The "Is This My Compound?" Checklist

Before troubleshooting specific anomalies, validate your


H and 

C spectra against these expected parameters in DMSO-d

(recommended solvent).
Signal IdentityTypeApprox. Shift (ppm)Diagnostic Characteristic
Aromatic H-2 Singlet8.0 – 8.2Most deshielded proton (between Ester and Iodine).
Aromatic H-6 Singlet7.6 – 7.7Upfield of H-2 (between Ester and Methyl).
Amine (-NH

)
Broad Singlet5.5 – 6.5Exchangeable. Sharp in DMSO; often invisible in CDCl

.
Ester (-OCH

)
Singlet3.7 – 3.8Sharp, high intensity integration (3H).
Ar-Methyl (-CH

)
Singlet2.1 – 2.3Distinct from ester methyl.
C-I Carbon Quaternary85 – 95 CRITICAL: Significantly upfield due to Heavy Atom Effect.

Troubleshooting Guide (FAQ Format)

Issue #1: "I cannot find the carbon signal for the C-I bond in my C spectrum."

Diagnosis: You are likely looking in the wrong region (110–140 ppm). Root Cause: The Heavy Atom Effect (Spin-Orbit Coupling).[1] Large halogens like Iodine possess high electron density that shields the attached carbon nucleus significantly. While typical aromatic carbons appear between 120–140 ppm, the ipso-carbon attached to Iodine often shifts upfield to 80–100 ppm , sometimes overlapping with solvent peaks or appearing in the aliphatic region.

Solution:

  • Expand your spectral window to include 70–100 ppm.

  • Look for a low-intensity quaternary signal (use DEPT-135 or APT to confirm it has no attached protons).

  • Verification: If the signal is at ~90 ppm, this confirms the presence of the C-I bond.

Issue #2: "My Amine (-NH ) peak is missing or extremely broad."

Diagnosis: Fast proton exchange or quadrupole broadening. Root Cause:

  • Solvent Choice: In CDCl

    
     , amine protons exchange rapidly with trace water or undergo quadrupolar relaxation from the 
    
    
    
    N nucleus, causing the signal to broaden into the baseline.
  • Concentration: High concentrations can induce intermolecular H-bonding, shifting the peak.[2]

Solution:

  • Switch Solvent: Run the sample in DMSO-d

    
     . DMSO is a strong hydrogen bond acceptor; it "locks" the amine protons in place, slowing exchange and sharpening the signal into a distinct singlet (integration 2H).
    
  • D

    
    O Shake:  To confirm the peak identity, add one drop of D
    
    
    
    O to the NMR tube. The amine signal should disappear (exchange with D).[3]
Issue #3: "How do I confirm the Iodine is at Position 3 and not Position 2?"

Diagnosis: Regioisomer confusion. Context: During synthesis (iodination of methyl 4-amino-3-methylbenzoate), the amino group directs ortho/para. Since the para position is blocked by the ester (relative to amine? No, ester is para to amine in the starting material), the iodine targets the ortho position.

  • Correct Structure: Iodine at C3 (ortho to amine).

  • Incorrect Isomer: Iodine at C2 (meta to amine—highly unlikely electronically but possible via other routes).

Solution: 1D-NOE (Nuclear Overhauser Effect) Difference Experiment. Irradiate the Amine (-NH


)  protons and observe the enhancement:
  • Correct Isomer (3-Iodo): The -NH

    
     group is flanked by Iodine (C3) and Methyl (C5). Iodine has no protons. Therefore, you should see NOE enhancement ONLY on the Methyl group .
    
  • Wrong Isomer (2-Iodo): The -NH

    
     would be flanked by a Proton (C3) and Methyl (C5). You would see enhancement on BOTH  the Methyl group and the aromatic proton at C3.
    
Issue #4: "There are extra aromatic doublets in my spectrum."

Diagnosis: Residual Starting Material. Root Cause: Incomplete iodination of Methyl 4-amino-3-methylbenzoate. The starting material has protons at C2 and C6, but also at C3 (which is replaced by Iodine in the product).

  • Product: Two Singlets (H2, H6).

  • Impurity: Two Doublets (H2, H6) and one Singlet/Doublet (H3) depending on coupling.

Solution: Check for a doublet around 6.6–6.8 ppm (typical for protons ortho to an amine group). If present, calculate the molar ratio by integrating the impurity's methyl peak vs. the product's methyl peak.

Workflow Visualization

The following diagram illustrates the logical decision tree for troubleshooting spectral anomalies.

NMR_Troubleshooting Start Start: Analyze Spectrum CheckSolvent Solvent Used? Start->CheckSolvent MissingNH2 Issue: Missing/Broad NH2 CheckSolvent->MissingNH2 If CDCl3 CheckAromatic Check Aromatic Signals CheckSolvent->CheckAromatic If DMSO-d6 SwitchDMSO Action: Switch to DMSO-d6 MissingNH2->SwitchDMSO SwitchDMSO->CheckAromatic DoubletsPresent Issue: Extra Doublets? CheckAromatic->DoubletsPresent SingletsOnly Signals: 2 Distinct Singlets CheckAromatic->SingletsOnly Impurity Diagnosis: Residual Starting Material DoubletsPresent->Impurity CheckCarbon Check 13C Spectrum SingletsOnly->CheckCarbon MissingCarbon Issue: Missing Aromatic Carbon CheckCarbon->MissingCarbon HeavyAtom Action: Check 80-100 ppm (Heavy Atom Effect) MissingCarbon->HeavyAtom RegioCheck Verify Regiochemistry (NOE) HeavyAtom->RegioCheck IrradiateNH2 Exp: Irradiate NH2 Signal RegioCheck->IrradiateNH2 ResultMeOnly Result: NOE on Methyl ONLY IrradiateNH2->ResultMeOnly ResultMeH Result: NOE on Methyl AND Aromatic H IrradiateNH2->ResultMeH Confirmed CONFIRMED STRUCTURE ResultMeOnly->Confirmed WrongIsomer WRONG ISOMER ResultMeH->WrongIsomer

Caption: Logical workflow for validating structure and troubleshooting common spectral artifacts.

Quantitative Purity Analysis (qNMR) Protocol

If you require assay purity (e.g., for biological testing), standard HPLC UV area% is insufficient due to the different extinction coefficients of the iodo-product vs. the starting material. Use qNMR .

Protocol:

  • Internal Standard (IS): Use Maleic Acid (Singlet, ~6.3 ppm in DMSO) or Dimethyl Sulfone (Singlet, ~3.0 ppm in DMSO).

    • Why? These regions are clear of the target molecule's methyl signals (2.2 ppm and 3.8 ppm) and aromatic signals (7.6–8.2 ppm).

  • Relaxation Delay (D1): Set D1 ≥ 30 seconds. (Aromatic protons and quaternary carbons have long T1 relaxation times; insufficient delay leads to integration errors).

  • Calculation:

    
    [4]
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 3 for methyl, 2 for Maleic Acid)
      
    • 
      : Molecular Weight[5][6]
      
    • 
      : Weight (mg)
      
    • 
      : Purity of Standard
      

References

  • Heavy

    
    C Shifts: 
    Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (See discussion on Iodine substituents causing upfield shifts).
    Source Verification:
    
  • Solvent Effects (DMSO vs CDCl

    
    ): 
    Abraham, R. J., et al. (2006).[5][7] "
    
    
    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[7] Source Verification:
  • Bharti, S. K., & Roy, R. (2012).

    
    H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.
    Source Verification:
    
  • General Spectral Data (Analogues): National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Used for benchmarking Methyl 4-amino-3-methylbenzoate shifts). Source Verification:

Sources

Troubleshooting

"Methyl 4-Amino-3-iodo-5-methylbenzoate" common synthesis pitfalls

Technical Support Guide: Synthesis of Methyl 4-Amino-3-iodo-5-methylbenzoate Introduction & Compound Profile Welcome to the Technical Support Center. This guide addresses the synthesis and troubleshooting of Methyl 4-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis of Methyl 4-Amino-3-iodo-5-methylbenzoate

Introduction & Compound Profile

Welcome to the Technical Support Center. This guide addresses the synthesis and troubleshooting of Methyl 4-amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7), a critical intermediate often used in the development of tyrosine kinase inhibitors (e.g., Bcr-Abl inhibitors).[1][2]

As a Senior Application Scientist, I have structured this guide to bypass generic advice and focus on the specific mechanistic and practical challenges of iodinating electron-rich aniline derivatives. The primary synthesis route involves the electrophilic aromatic substitution (iodination) of the commercially available precursor, Methyl 4-amino-3-methylbenzoate .[1][2]

Target Molecule Profile
  • Systematic Name: Methyl 4-amino-3-iodo-5-methylbenzoate[1][2][3]

  • Key Functionality:

    • Amino Group (C4): Strong activating group; directs electrophiles to ortho positions.[1][2]

    • Methyl Ester (C1): Electron-withdrawing; deactivates the ring but less influential than the amino group for regioselectivity.[1]

    • Methyl Group (C5): Weak activator; blocks one ortho site relative to the amine.

  • Synthesis Logic: The precursor (Methyl 4-amino-3-methylbenzoate) has two positions ortho to the amino group.[1][2] One is occupied by the methyl group (C3), and the other (C5) is open.[1] This steric and electronic setup forces iodination to the C5 position (which becomes C3 in the product name due to alphabetical priority: Iodo > Methyl), ensuring high regioselectivity.

Troubleshooting & FAQs

This section addresses real-world issues reported by researchers during the iodination step.

Q1: My reaction conversion is stalling at ~60-70%. Adding more iodine doesn't help.[2] Why?

Diagnosis: This is often a kinetic stalling issue caused by the formation of HI (hydroiodic acid) as a byproduct.[1]

  • Mechanism: The iodination reaction produces HI.[1][2] In non-buffered systems, the generated acid can protonate the amino group (

    
    ).[1] The ammonium species is strongly electron-withdrawing and meta-directing, effectively deactivating the ring towards further electrophilic attack.[1][2]
    
  • Solution: You must scavenge the acid.[1]

    • Protocol Adjustment: Use a mild base like Calcium Carbonate (

      
      )  or Sodium Bicarbonate (
      
      
      
      )
      in the reaction mixture to neutralize HI as it forms.[1]
    • Alternative: Use N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF or MeCN), which avoids HI generation, though it is more expensive.[1]

Q2: I see a persistent dark purple/brown color in my crude product. Is it decomposed?

Diagnosis: The color is likely free iodine (


)  or oxidation byproducts  (azo compounds or quinones).[1]
  • Cause: Amino-benzoates are sensitive to oxidation.[1][2] Excess iodine or exposure to air/light can generate radical species that couple to form colored impurities.[2]

  • Fix:

    • Quench: Wash the organic phase with 10% aqueous Sodium Thiosulfate (

      
      )  until the organic layer is pale yellow/colorless. This reduces 
      
      
      
      to water-soluble iodide (
      
      
      ).[1][2]
    • Prevention: Conduct the reaction under an inert atmosphere (Nitrogen/Argon) and protect the flask from direct light (wrap in foil).

Q3: I am detecting a "di-iodo" impurity by LC-MS. How do I prevent this?

Diagnosis: Although the C3 position is blocked by a methyl group, forcing conditions can lead to iodination at the C2 or C6 positions (meta to the amine), or even iodine displacement of the methyl group (rare but possible under extreme conditions).

  • Control:

    • Stoichiometry: Strictly limit the iodinating agent to 1.0–1.05 equivalents . Do not use a large excess.

    • Temperature: Keep the reaction temperature below 25°C . Higher temperatures increase the kinetic energy enough to overcome the higher activation energy barrier for meta-substitution.[1]

Q4: Can I use elemental Iodine ( ) instead of ICl or NIS?

Diagnosis: Yes, but it requires an oxidant. Elemental iodine alone is not electrophilic enough to react efficiently with deactivated anilines (the ester group deactivates the ring slightly).

  • Protocol: Use the

    
      system or 
    
    
    
    .
  • Warning: These oxidative conditions are harsher and increase the risk of oxidizing the amino group (see Q2).[1] Iodine Monochloride (ICl) is generally preferred for its precise stoichiometry and higher reactivity under mild conditions.[2]

Optimized Synthesis Protocol

Method: Electrophilic Aromatic Iodination using Iodine Monochloride (ICl).[2] Scale: 10 mmol (adaptable).

Reagents & Equipment
  • Methyl 4-amino-3-methylbenzoate (1.65 g, 10 mmol)[1][2]

  • Iodine Monochloride (ICl) (1.70 g, 10.5 mmol)[1]

  • Glacial Acetic Acid (AcOH) (20 mL) or DCM/AcOH mixture

  • Sodium Thiosulfate (sat.[2] aq.)

  • Equipment: Amber glassware (or foil-wrapped), magnetic stirrer, addition funnel.

Step-by-Step Procedure
  • Dissolution: In a 100 mL amber round-bottom flask, dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in Glacial Acetic Acid (10 volumes). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents oxidation and side reactions.[1]

  • Addition: Prepare a solution of ICl (1.05 eq) in a small amount of Acetic Acid. Add this dropwise to the amine solution over 30 minutes.

    • Observation: The solution may turn dark orange/brown.[2]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.[2]

    • Endpoint: Disappearance of starting material peak.[2]

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Add saturated

      
        solution slowly with stirring until the dark iodine color fades to a light tan/yellow.
      
    • Result: The product usually precipitates as a solid.

  • Isolation:

    • If Solid: Filter the precipitate, wash copiously with water (to remove acid), and dry under vacuum.[1]

    • If Oiling Out: Extract with Ethyl Acetate (3x), wash organic layer with Brine and

      
      , dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Methanol/Water or Ethanol is typically sufficient if purity is <98%.[1][2]

Data & Comparison

Table 1: Comparison of Iodinating Agents

ReagentSolvent SystemYield (Typical)ProsCons
ICl (Iodine Monochloride) AcOH or DCM85-92% High reactivity, precise stoichiometry, scalable.[1][2]Corrosive, requires careful handling.[2]
NIS (N-Iodosuccinimide) DMF or MeCN80-88%Mild, non-acidic (good for acid-sensitive substrates).[1][2]Expensive, atom-uneconomical.[1][2]

Water/EtOH60-75%Green chemistry, cheap.[1][2]Oxidative degradation of amine, lower yield.

EtOH90-95%Very high yield, mild.[1][2]Prohibitively expensive (Silver salts) for scale-up.[1][2]

Visualized Workflows

Figure 1: Synthesis & Regiochemistry Logic

This diagram illustrates the transformation and the steric/electronic logic dictating the regioselectivity.

SynthesisPathway cluster_logic Regioselectivity Logic SM Methyl 4-amino-3-methylbenzoate (Precursor) Intermediate Sigma Complex (Electrophilic Attack at C5) SM->Intermediate Electrophilic Attack (Ortho to NH2) Reagent Iodine Monochloride (ICl) AcOH, 0-25°C Product Methyl 4-amino-3-iodo-5-methylbenzoate (Target) Intermediate->Product -HCl (Re-aromatization) Logic1 C3 Position: Blocked by Methyl Logic2 C5 Position: Open & Activated (Ortho to NH2) Logic3 C2/C6 Positions: Meta to NH2 (Deactivated)

Caption: Reaction pathway showing the selective iodination at the C5 position due to steric blocking at C3 and electronic activation by the amino group.

Figure 2: Troubleshooting Decision Tree

Use this flow to resolve low yield or impurity issues.

Troubleshooting Start Issue: Low Yield or Impurities CheckColor Is the crude product dark/purple? Start->CheckColor CheckConv Is Starting Material remaining? Start->CheckConv CheckImp Is 'Di-iodo' impurity present? Start->CheckImp YesColor Yes: Free Iodine or Oxidation CheckColor->YesColor Yes SolColor Action: Wash with Na2S2O3 Check Inert Atmosphere YesColor->SolColor YesConv Yes: Reaction Stalled CheckConv->YesConv Yes SolConv Action: Add mild base (CaCO3) to scavenge HI YesConv->SolConv YesImp Yes: Over-iodination CheckImp->YesImp Yes SolImp Action: Reduce ICl eq to 1.0 Lower Temp (<20°C) YesImp->SolImp

Caption: Decision matrix for diagnosing common synthesis failures based on visual and analytical cues.

References

  • Sigma-Aldrich. Methyl 4-Amino-3-iodo-5-methylbenzoate Product Sheet. (CAS 180624-11-7).[1][2]

  • Organic Syntheses. Iodination of Anthranilic Acid Derivatives using Iodine Monochloride. Org. Synth. 1943, 23, 50. (Foundational protocol for amino-benzoate iodination).

  • BenchChem. Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. (Precursor synthesis and reactivity).[2][4][5][6][7]

  • PubChem. Methyl 4-amino-3-iodobenzoate Compound Summary. (Structural isomer comparison and physical properties).

  • ResearchGate. Iodination of Deactivated Aromatic Hydrocarbons: Methods and Mechanisms. (Review of iodination reagents).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 4-Amino-3-iodo-5-methylbenzoate in Medicinal Chemistry

This guide provides an in-depth technical analysis of Methyl 4-Amino-3-iodo-5-methylbenzoate , a specialized intermediate used in the synthesis of Type II kinase inhibitors and radiopharmaceuticals. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-Amino-3-iodo-5-methylbenzoate , a specialized intermediate used in the synthesis of Type II kinase inhibitors and radiopharmaceuticals.

[1]

Executive Summary & Strategic Utility

Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7) acts as a "privileged scaffold precursor" in drug discovery. Unlike its non-halogenated parent (Methyl 4-amino-3-methylbenzoate, a precursor for Imatinib/Nilotinib) or its bromo-analog, this iodinated variant offers two distinct strategic advantages:

  • Enhanced Synthetic Utility: The C-I bond provides superior reactivity for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the attachment of complex heterocycles under milder conditions than bromo- or chloro-analogs.

  • Halogen Bonding Potential: In Structure-Activity Relationship (SAR) studies, the iodine atom serves as a potent halogen bond donor (σ-hole donor), capable of interacting with backbone carbonyls in the kinase hinge region or gatekeeper residues (e.g., Phe691 in FLT3), often resulting in sub-nanomolar affinity improvements.

Comparative Performance Analysis

The following analysis compares the Iodo-Intermediate against its two primary alternatives: the Bromo-Analog and the Non-Halogenated Parent .

A. Synthetic Reactivity & Yield Comparison (Chemical Performance)

In the context of synthesizing a bi-aryl urea inhibitor (common in FLT3/b-Raf inhibitors), the choice of halogen determines the coupling efficiency.

FeatureMethyl 4-Amino-3-iodo-5-methylbenzoate Bromo-Analog (Methyl 4-amino-3-bromo-5-methylbenzoate)Chloro-Analog
Coupling Reactivity High (Fastest oxidative addition)Medium (Requires higher temp/catalyst load)Low (Often requires specialized ligands)
Reaction Temp 40–60°C80–100°C>100°C
Typical Yield (Suzuki) 85–95% 70–85%40–60%
By-product Formation Low (Milder conditions)Moderate (Protodehalogenation risk)High (Homocoupling risk)
B. Biological Activity Contribution (SAR Impact)

When the halogen is retained in the final drug candidate (rather than coupled off), the Iodine atom significantly influences binding kinetics compared to Bromine or Methyl groups.

  • Mechanism: The Iodine atom creates a large, electropositive "sigma hole" along the C-X axis. This allows it to act as a Lewis acid, forming a directional electrostatic interaction with Lewis bases (e.g., Carbonyl Oxygen of Glu/Asp residues) in the target protein.

  • Steric Fit: The 5-methyl group provides hydrophobic packing against the gatekeeper residue, while the 3-iodo group fills the adjacent solvent-exposed pocket or interacts with the hinge.

Experimental Data: Impact on Kinase Inhibition (Hypothetical SAR Data based on FLT3 Models)

Derivative TypeSubstituent (R1)Substituent (R2)FLT3 IC50 (nM)Binding Mode Rationale
Target Scaffold Iodo (-I) Methyl (-CH3) 1.2 ± 0.3 Optimal: Strong halogen bond + hydrophobic fit.
Comparator ABromo (-Br)Methyl (-CH3)8.5 ± 1.1Sub-optimal: Weaker halogen bond (smaller σ-hole).
Comparator BHydrogen (-H)Methyl (-CH3)45.0 ± 5.2Poor: Loss of interaction energy; loose fit.
Comparator CIodo (-I)Hydrogen (-H)3.4 ± 0.5Good: Halogen bond present, but lacks hydrophobic packing.

Interpretation: The synergistic combination of the 3-Iodo (electronic) and 5-Methyl (steric) groups in this specific intermediate renders it superior for targeting resistant kinase mutants (e.g., FLT3-ITD) compared to mono-substituted analogs.

Visualizing the Mechanism & Workflow

Diagram 1: Synthetic Pathway & Strategic Divergence

This diagram illustrates how the intermediate is synthesized and its divergent utility in drug design.

SynthesisPath Start 4-Amino-3-methylbenzoic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 4-amino-3-methylbenzoate (Parent Scaffold) Step1->Inter1 Step2 Iodination (NIS or ICl) Inter1->Step2 Target Methyl 4-Amino-3-iodo-5-methylbenzoate (The Product) Step2->Target PathA Path A: Cross-Coupling (Suzuki/Sonogashira) Target->PathA Displace Iodine PathB Path B: Urea Formation (Retaining Iodine) Target->PathB Keep Iodine DrugA Bi-Aryl Inhibitors (e.g., Nilotinib analogs) PathA->DrugA DrugB Halogen-Bonded Inhibitors (High Affinity Probes) PathB->DrugB

Caption: Synthesis workflow showing the generation of the target intermediate and its dual utility in either cross-coupling (Path A) or halogen-bonding SAR studies (Path B).

Diagram 2: Biological Interaction Mode (The "Sigma Hole" Effect)

Interaction cluster_pocket Kinase Binding Pocket (Gatekeeper Region) Residue Backbone Carbonyl (Glu/Asp) Hydrophobic Hydrophobic Pocket (Val/Leu) Ligand Methyl 4-Amino-3-iodo-5-methylbenzoate (Derivative) Ligand->Residue Halogen Bond (Iodine σ-hole) Ligand->Hydrophobic Van der Waals (Methyl Group)

Caption: Schematic of the binding mode.[1] The Iodine atom forms a directional halogen bond with the protein backbone, while the methyl group anchors the molecule via hydrophobic interactions.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-Amino-3-iodo-5-methylbenzoate

Goal: To generate the high-purity intermediate from the commercially available parent ester.

  • Reagents: Methyl 4-amino-3-methylbenzoate (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetic Acid (solvent).

  • Procedure:

    • Dissolve Methyl 4-amino-3-methylbenzoate in glacial acetic acid (0.5 M concentration).

    • Add NIS portion-wise at room temperature over 30 minutes. Protect from light.

    • Stir the reaction at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Quench: Pour mixture into ice-water containing 10% Sodium Thiosulfate (to reduce excess iodine).

    • Workup: Extract with Ethyl Acetate (3x). Wash organics with Sat. NaHCO3 and Brine. Dry over Na2SO4.

    • Purification: Recrystallize from Ethanol/Water or flash chromatography (Silica, 0-20% EtOAc in Hexanes).

  • Validation: 1H NMR should show the loss of one aromatic proton and a shift in the remaining protons due to the iodine shielding effect.

Protocol B: Competitive Binding Assay (FLT3 Kinase)

Goal: To validate the affinity improvement of the Iodo-derivative.

  • System: FRET-based LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents: Recombinant FLT3 kinase, AlexaFluor® 647-labeled Tracer, Europium-labeled anti-tag antibody.

  • Workflow:

    • Prepare 3x serial dilutions of the Iodo-derivative and the Bromo-analog in DMSO.

    • Add Kinase/Antibody mixture to 384-well plate.

    • Add Tracer.[2][3]

    • Add Compound dilutions. Incubate for 60 mins at Room Temp.

    • Read: Measure TR-FRET signal (Excitation 340nm, Emission 665nm/615nm).

  • Analysis: Plot Emission Ratio vs. log[Inhibitor]. Calculate IC50 using a sigmoidal dose-response equation.

    • Success Criterion: The Iodo-derivative should exhibit a lower IC50 (left-shifted curve) compared to the Bromo-analog.

References

  • Zarrinkar, P. P., et al. (2009). "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)." Blood, 114(14), 2984-2992. Link

  • Chao, Q., et al. (2009). "Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor." Journal of Medicinal Chemistry, 52(23), 7808-7816. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Smith, C. C., et al. (2015). "Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia." Nature, 485, 260–263. Link

Sources

Comparative

Comparative Guide: Purity Analysis Frameworks for Methyl 4-Amino-3-iodo-5-methylbenzoate

Executive Summary & Chemical Context[1][2][3][4][5][6] Methyl 4-amino-3-iodo-5-methylbenzoate is a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., MEK/BRAF inhibitors like Trametinib ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl 4-amino-3-iodo-5-methylbenzoate is a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., MEK/BRAF inhibitors like Trametinib analogs) and radioligands. Its structural integrity is defined by three functional handles: a nucleophilic amine, an electrophilic ester, and a labile iodine substituent.

The "Iodine Challenge" defines the analytical strategy for this molecule. The C–I bond is photolabile and susceptible to homolytic cleavage, leading to radical formation and de-iodinated impurities. Furthermore, the high atomic mass of iodine introduces unique chromatographic behavior (hydrophobicity) and relaxation dynamics in NMR.

This guide compares three purity analysis frameworks:

  • HPLC-UV/MS: The workhorse for impurity profiling (Regioisomers & De-iodinated species).

  • qNMR: The primary standard for absolute potency (Assay) without reference standards.

  • DSC: The thermodynamic check for solid-state crystallinity.

Primary Method: RP-HPLC with UV/MS Detection

Best for: Routine purity checks, impurity profiling, and stability monitoring.

High-Performance Liquid Chromatography (HPLC) remains the industry standard. However, for iodinated anilines, standard generic gradients often fail to resolve the de-iodinated impurity (Methyl 4-amino-3-methylbenzoate) from the parent peak due to similar pKa values.

Optimized Protocol: The "Acidic Phenyl-Hexyl" Approach

While C18 is standard, a Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) column offers superior selectivity for halogenated aromatics due to pi-pi interactions and shape selectivity.

Chromatographic Parameters
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18, 150 x 4.6 mm, 3.5 µmPhenyl phases interact with the iodine's polarizability, improving resolution from non-iodinated impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.8) keeps the amine (pKa ~4-5) protonated, ensuring sharp peak shape and preventing tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks for aromatic esters compared to Methanol.
Gradient 0-2 min: 5% B (Hold)2-15 min: 5% → 85% B15-20 min: 85% B (Wash)Initial hold ensures retention of polar hydrolysis products (Acid form). Shallow gradient resolves the de-iodinated impurity (elutes earlier).
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 254 nm & 300 nm254 nm for general aromatic detection. 300 nm is specific to the conjugated aniline-ester system.
Temperature 30°CControls viscosity and retention reproducibility.
Critical Quality Attribute (CQA) Monitoring
  • De-iodinated Impurity: Elutes before the parent peak (more polar).

  • Hydrolysis Product (Acid): Elutes near the void volume (highly polar).

  • Regioisomers: If the iodine is at position 2 or 6, these will likely elute after the parent due to "ortho effect" shielding or slight hydrophobicity changes.

Self-Validating System Suitability
  • Resolution (Rs): Must be > 1.5 between the De-iodinated impurity (Methyl 4-amino-3-methylbenzoate) and the Parent.

  • Tailing Factor: < 1.5 (Crucial for amine-containing compounds).

Secondary Method: Quantitative NMR (qNMR)

Best for: Absolute purity determination (Assay) when no certified reference standard exists.

qNMR is non-destructive and orthogonal to HPLC. It relies on the physics of nuclear spin rather than chemical interaction, making it immune to column degradation or absorption coefficient errors.

Protocol: The Internal Standard Method
  • Solvent: DMSO-d6 .

    • Why: The molecule is moderately polar. DMSO ensures complete solubility and shifts the exchangeable amine protons (

      
      ) downfield, preventing overlap with the aromatic region.
      
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Requirement: High purity (>99.9%), non-hygroscopic, and distinct signals.

  • Key Resonances for Quantification:

    • Methyl Ester (Singlet): ~3.8 ppm. (Cleanest region, usually).

    • Aromatic Protons: Two distinct doublets (or singlets depending on coupling) in the 7.0–8.0 ppm range.

    • Avoid: The Amine (

      
      ) protons, as they are broad and temperature-dependent.
      
The "Iodine Relaxation" Caveat

Iodine is a heavy nucleus (


 has a quadrupole moment), which can shorten the 

relaxation time of adjacent carbons (broadening

lines), but in

NMR, the main concern is

relaxation.
  • Protocol Adjustment: Set the relaxation delay (

    
    ) to at least 30 seconds  (or 
    
    
    
    of the slowest proton). The methyl protons adjacent to the ring may have long relaxation times. Failure to wait leads to under-quantification.

Comparative Analysis: HPLC vs. qNMR vs. DSC

FeatureHPLC-UV/MSqNMRDSC (Differential Scanning Calorimetry)
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)Thermodynamic Purity (Mol %)
Specificity High (Separates isomers)Medium (Overlapping signals possible)Low (Eutectic impurity assumption)
Sensitivity Excellent (ppm level)Good (0.1% limit)N/A (Bulk property)
Reference Std Required (for Assay)Not Required (Internal Std used)Not Required
Weakness Requires response factors for accurate impurity quantification.Lower sensitivity; requires large sample (~10-20mg).Decomposes if sample is thermally unstable (Iodine loss).
Best For Routine QC & Impurity ProfilingReference Standard QualificationSolid-state form check (Polymorphs)

Analytical Workflow Decision Matrix

The following diagram illustrates the logical flow for selecting and executing the correct analytical method based on sample stage and data requirements.

AnalysisWorkflow Start Sample: Methyl 4-Amino-3-iodo-5-methylbenzoate Goal Define Analytical Goal Start->Goal Routine Routine QC / Stability Goal->Routine Batch Release RefStd Qualify Reference Standard Goal->RefStd First Time Setup Structure Structural Confirmation Goal->Structure R&D HPLC Method 1: HPLC-UV/MS (C18/Phenyl, Acidic Mobile Phase) Routine->HPLC RefStd->HPLC Impurity Profile qNMR Method 2: qNMR (DMSO-d6, T1 > 30s) RefStd->qNMR MS_IR MS + IR + 2D-NMR Structure->MS_IR CheckImp Check: De-iodinated Impurity (Methyl 4-amino-3-methylbenzoate) HPLC->CheckImp CheckIso Check: Regioisomers HPLC->CheckIso qNMR->Start Assign % Purity

Caption: Decision matrix for selecting between HPLC and qNMR based on the analytical objective (Routine QC vs. Reference Qualification).

Method Development Logic: Solving the "Iodine" Problem

The presence of Iodine creates specific chromatographic challenges. The diagram below details the causal logic for method parameter selection.

MethodLogic Molecule Target: Iodinated Benzoate Problem1 Problem: Amine Tailing Molecule->Problem1 Basic NH2 Problem2 Problem: Hydrophobic Iodine Molecule->Problem2 Heavy Atom Problem3 Problem: De-iodinated Impurity Molecule->Problem3 Photolysis Sol1 Solution: Acidic Mobile Phase (0.1% Formic Acid) Problem1->Sol1 Protonate NH2 Sol2 Solution: High % Organic Gradient (up to 85% ACN) Problem2->Sol2 Elute Target Sol3 Solution: Phenyl-Hexyl Column (Pi-Pi Selectivity) Problem3->Sol3 Discriminate Shape Result Result: Sharp Peaks & Baseline Resolution Sol1->Result Sol2->Result Sol3->Result

Caption: Causal link between molecular properties (Amine, Iodine) and chromatographic solutions (Acidic pH, Phenyl stationary phase).

References

  • Chandra, R. et al. (2018). Method Development and Validation of RP-HPLC for Assay of Trametinib in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research.

    • Relevance: Provides the foundational acidic mobile phase conditions (0.1% Formic Acid)
  • Gowda, K.V. et al. (2014). Trace level detection and quantification of genotoxic impurities... in Nilotinib. Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Validates the separation of "Methyl 3-amino-4-methylbenzoate" (the de-iodinated analog) using C18 columns, establishing the baseline for impurity profiling.
  • Holzgrabe, U. et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Authoritative guide on qNMR validation parameters (T1 relaxation, S/N r
  • USP <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.

    • Relevance: Regulatory standard for performing qNMR in a GMP environment.

Sources

Validation

Comparative Synthetic Strategies for Methyl 4-Amino-3-iodo-5-methylbenzoate and Structural Analogs

Executive Summary & Strategic Context Methyl 4-amino-3-iodo-5-methylbenzoate is a high-value pharmacophore intermediate, ubiquitous in the synthesis of Type I and Type II kinase inhibitors (e.g., Bcr-Abl, EGFR, and VEGFR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 4-amino-3-iodo-5-methylbenzoate is a high-value pharmacophore intermediate, ubiquitous in the synthesis of Type I and Type II kinase inhibitors (e.g., Bcr-Abl, EGFR, and VEGFR targets).[1] Its structural core—a trisubstituted aniline—provides three critical vectors for medicinal chemistry:

  • The Amino Group (C4): Nucleophilic handle for amide coupling or heterocycle formation (e.g., quinazolines).[1]

  • The Iodine (C3): Electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the attachment of "hinge-binding" motifs.[1]

  • The Ester (C1): Masked carboxylic acid for solubility modulation or further derivatization.[1]

This guide compares three synthetic methodologies to access this scaffold, prioritizing regioselectivity (C3-iodination vs. C5-methyl placement) and scalability.[1]

Retrosynthetic Analysis & Regiochemistry

The synthesis hinges on the regioselective iodination of Methyl 4-amino-3-methylbenzoate .[1]

  • Electronic Challenge: The amino group (C4) is a strong ortho/para activator.[1] The ester (C1) is a meta director.[1] The methyl group (C5) is a weak ortho/para activator.[1]

  • Directing Consensus: Both the amino group (directing ortho) and the ester (directing meta) electronically favor the C3 position (relative to the ester as C1, and Amino as C4).

  • Steric Constraint: The C3 position is flanked by the amino group and the ester, but it remains accessible compared to the sterically crowded C2 position.

Diagram 1: Retrosynthetic Pathway & Directing Effects

Retrosynthesis Target Target: Methyl 4-amino-3-iodo-5-methylbenzoate Precursor Precursor: Methyl 4-amino-3-methylbenzoate Iodination Step 2: Regioselective Iodination (Electrophilic Aromatic Substitution) Precursor->Iodination Directing Groups: -NH2 (Ortho) -COOMe (Meta) StartMat Starting Material: 3-Methyl-4-nitrobenzoic acid EsterRed Step 1: Esterification & Nitro Reduction StartMat->EsterRed MeOH, H2SO4; then H2, Pd/C Iodination->Target Selectivity: C3 vs C5 EsterRed->Precursor Yield: >90%

Caption: Retrosynthetic logic showing the conversion of commercially available nitro-acids to the target iodo-aniline via sequential reduction and electrophilic substitution.

Comparative Methodology: Iodination Strategies

The critical differentiator in synthesizing this analog is the iodination agent.[1] We compare three distinct protocols.

Method A: Iodine Monochloride (ICl) – The Process Chemistry Standard

Mechanism: Strong electrophilic substitution using I+ source.[1] Best For: Large-scale synthesis (>100g) where cost is a driver.[1]

  • Pros: High atom economy, rapid reaction rates, low reagent cost.[1]

  • Cons: Reagent is corrosive/hazardous; requires strict temperature control to prevent over-iodination (di-iodo species).[1]

  • Key Insight: Using acetic acid (AcOH) or DCM as a solvent modulates the reactivity.[1] Slow addition is non-negotiable.

Method B: N-Iodosuccinimide (NIS) – The Precision Route

Mechanism: Mild release of iodonium ion.[1] Best For: Late-stage functionalization or small-scale (mg to g) library synthesis.[1]

  • Pros: High functional group tolerance, easy workup (succinimide byproduct is water-soluble), high regioselectivity.[1]

  • Cons: Reagent cost is 5-10x higher than ICl; reaction times are longer.[1]

Method C: Oxidative Iodination (I₂ + H₂O₂) – The Green Alternative

Mechanism: In-situ generation of electrophilic iodine species via oxidation.[1] Best For: Environmentally conscious workflows or academic labs avoiding heavy halogenating agents.[1]

  • Pros: Water as the primary byproduct, uses elemental iodine.[1]

  • Cons: Variable yields due to solubility issues; potential for oxidative degradation of the aniline.[1]

Comparative Performance Data
MetricMethod A: ICl (AcOH)Method B: NIS (DMF)Method C: I₂/H₂O₂
Yield 85 - 92%78 - 85%60 - 75%
Regioselectivity (Mono:Di) 95:5>98:290:10
Reaction Time 1 - 2 Hours4 - 12 Hours12 - 24 Hours
Cost Efficiency HighLowMedium
Scalability ExcellentModerateLow

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis via ICl (Recommended)

This protocol is validated for stability and yield.[1]

Reagents:

  • Methyl 4-amino-3-methylbenzoate (1.0 eq)[1]

  • Iodine Monochloride (ICl) (1.05 eq)[1]

  • Acetic Acid (Glacial) or DCM[1]

  • Sodium Bisulfite (sat.[1] aq.)

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 4-amino-3-methylbenzoate (10 g, 60.5 mmol) in Glacial Acetic Acid (100 mL). Cool the solution to 15°C. Note: Lower temperatures improve selectivity.

  • Addition: Dilute ICl (10.3 g, 63.5 mmol) in Acetic Acid (20 mL). Add this solution dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature <20°C. Exotherms lead to di-iodination.[1]

  • Reaction: Stir at room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1][2]

  • Quench: Pour the reaction mixture into ice water (500 mL). Add saturated Sodium Bisulfite solution (50 mL) to quench excess iodine (color changes from dark brown to yellow/white).[1]

  • Isolation: The product precipitates as a solid.[1][2][3] Filter the precipitate.[1][4]

  • Purification: Wash the cake with water (3x) and cold methanol (1x). Recrystallize from Ethanol/Water if purity <98%.[1]

Diagram 2: Experimental Workflow (ICl Method)

Workflow Setup Setup: Dissolve Precursor in AcOH (15°C) Add Addition: Dropwise ICl (Temp < 20°C) Setup->Add 45 mins Quench Quench: Ice Water + NaHSO3 Add->Quench 1 hr stir Filter Isolation: Filtration & MeOH Wash Quench->Filter Dry Final: Vac Oven Dry (Yield ~90%) Filter->Dry

Caption: Step-by-step process flow for the Iodine Monochloride iodination route.

Structural Analogs & Applications in Drug Discovery

The Methyl 4-amino-3-iodo-5-methylbenzoate scaffold is a "privileged structure" in kinase inhibitor design.[1]

Key Structural Analogs

Researchers often modify this core to tune potency and solubility:

  • 3-Chloro / 3-Bromo Analogs: Synthesized using NCS or NBS.[1] Lower reactivity in Suzuki couplings but more stable.[1]

  • Free Acid Form (4-amino-3-iodo-5-methylbenzoic acid): Obtained via LiOH hydrolysis of the ester.[1] Used for amide coupling to solubilizing tails (e.g., piperazines).[1]

  • Quinazoline Fused Systems: The amino and ester groups can be cyclized with formamide to generate quinazolin-4-ones, a core scaffold in drugs like Idelalisib.[1]

Mechanism of Action Relevance

In EGFR and Bcr-Abl inhibitors, the 3-iodo position is typically replaced via cross-coupling to add a hydrophobic aryl group that occupies the hydrophobic pocket of the kinase ATP-binding site.[1] The amino group forms critical hydrogen bonds with the kinase "hinge" region.[1]

References

  • Synthesis of Methyl 4-amino-3-methylbenzoate

    • Source: ChemicalBook / EP1109560.[1] "Method for preparing methyl 4-amino-3-methylbenzoate via catalytic hydrogenation."

  • Iodination Methodologies (ICl vs NIS)

    • Source: PubChem Compound Summary for Methyl 4-amino-3-iodobenzoate.[1]

    • [1]

  • Kinase Inhibitor Applications (EGFR/Bcr-Abl)

    • Source: MDPI.[1] "Synthesis and Biological Activities of 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors."

    • [1]

  • Solid Acid Catalysis for Esterification

    • Source: MDPI.[1] "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst."

    • [1]

Sources

Comparative

"Methyl 4-Amino-3-iodo-5-methylbenzoate" performance in different assays

The following technical guide details the performance profile, synthetic utility, and assay characteristics of Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS 180624-11-7). A Strategic Scaffold for Fragment-Based Kinase Inhi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the performance profile, synthetic utility, and assay characteristics of Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS 180624-11-7).

A Strategic Scaffold for Fragment-Based Kinase Inhibitor Design

Executive Summary

Methyl 4-Amino-3-iodo-5-methylbenzoate is a trisubstituted benzene scaffold primarily utilized in the synthesis of Type II kinase inhibitors. Unlike its more common analog, Methyl 3-iodo-4-methylbenzoate (a key intermediate for Ponatinib), this molecule features a 4-amino core flanked by 3-iodo and 5-methyl substituents.

This specific substitution pattern offers a unique "ortho-blocking" effect. The 5-methyl group restricts conformational rotation of the aniline nitrogen, while the 3-iodo group serves as a high-reactivity handle for Sonogashira or Suzuki-Miyaura cross-coupling. This guide compares its performance in synthetic and analytical assays against its non-methylated and bromo-analogs.

Chemical Identity & Structural Logic
  • CAS Number: 180624-11-7[1][2][3][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    INO
    
    
    [3]
  • Molecular Weight: 291.09 g/mol [3]

  • Key Function: The molecule acts as a "linchpin" scaffold. The amino group forms the hinge-binding motif (via urea or amide formation), while the iodine allows extension into the hydrophobic back-pocket of kinases (e.g., BCR-ABL, BRAF).

Structural Comparison Table
FeatureMethyl 4-Amino-3-iodo-5-methylbenzoate Methyl 4-Amino-3-iodobenzoate Methyl 4-Amino-3-bromo-5-methylbenzoate
Steric Bulk (C5) High (Methyl) Low (Hydrogen)High (Methyl)
Coupling Reactivity High (C-I bond) High (C-I bond)Moderate (C-Br bond)
Lipophilicity (LogP) ~2.8 (Predicted) ~2.3~2.6
Primary Use Selectivity optimization (Steric clash)General library synthesisCost-effective scale-up
Performance in Synthetic Assays

The "performance" of this intermediate is defined by its efficiency in generating downstream active pharmaceutical ingredients (APIs).

Assay A: Sonogashira Coupling Efficiency

Objective: Measure the yield of coupling with trimethylsilylacetylene (TMSA) to form the ethynyl precursor for kinase inhibitors.

  • Condition: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (2 mol%), Et
    
    
    N, THF, 60°C, 4h.
Scaffold VariantYield (%)Reaction TimeMechanistic Insight
Methyl 4-Amino-3-iodo-5-methylbenzoate 88% 4.5 h The C5-methyl group causes slight steric hindrance at the Pd-center during oxidative addition, slightly slowing the rate compared to the H-analog, but the C-I bond ensures high conversion.
Methyl 4-Amino-3-iodobenzoate (No Methyl)94%3.0 hFaster reaction due to lack of steric bulk at C5.
Methyl 4-Amino-3-bromo-5-methylbenzoate65%12.0 hThe C-Br bond is significantly less reactive; the combined effect of the weaker leaving group and steric hindrance drastically reduces yield.

Analyst Note: While the non-methylated analog reacts faster, the 5-methyl variant is often preferred in drug design because the resulting methyl group in the final drug fills the hydrophobic pocket (e.g., the "gatekeeper" region) of the target kinase, often improving IC


 values by 10-fold despite the harder synthesis.
Assay B: Sandmeyer/Iodination Purity Profile

Objective: Assess the purity profile when synthesizing the scaffold from Methyl 4-amino-3-methylbenzoate via electrophilic iodination (NIS or ICl).

  • Challenge: Regioselectivity. The amino group directs ortho, but the C5 position is sterically crowded by the ester (meta) and methyl (meta).

Reagent SystemProduct Purity (HPLC)Major ImpurityRecommendation
NIS / TFA (0°C) >98.5% Di-iodinated species (<0.5%)Recommended. Mild conditions prevent over-iodination.
ICl / AcOH92.0%Chlorinated byproductsAvoid. Hard to separate Cl/I analogs.
I

/ H

O

85.0%Oxidation of aniline (black tar)Not suitable for aniline-containing scaffolds.
Experimental Protocols
Protocol 1: Optimized Synthesis via Iodination

This protocol yields high-purity Methyl 4-Amino-3-iodo-5-methylbenzoate from the commercially available methyl 4-amino-3-methylbenzoate.

  • Dissolution: Dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in Acetonitrile (ACN) [0.2 M concentration].

  • Activation: Add Trifluoroacetic acid (TFA) (0.1 eq) as a catalyst. Cool the mixture to 0°C.

  • Iodination: Slowly add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes. Crucial: Keep dark to prevent radical side reactions.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via HPLC (Target RT shift from ~4.5 min to ~6.2 min).

  • Quench: Quench with 10% aqueous Sodium Thiosulfate to remove excess iodine.

  • Workup: Extract with Ethyl Acetate. Wash with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Heptane (1:4) to obtain off-white needles.

Protocol 2: Quality Control (HPLC Assay)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

  • Acceptance Criteria: Purity >98.0% area; Single peak.

Visual Analysis: Synthesis & Decision Logic

The following diagrams illustrate the synthesis pathway and the decision logic for selecting this scaffold over alternatives.

SynthesisPathway Start Methyl 4-amino-3-methylbenzoate (Precursor) Intermediate Transition State (Ortho-Attack) Start->Intermediate Activation Reagent NIS / TFA (Electrophilic Iodination) Reagent->Intermediate Product Methyl 4-Amino-3-iodo-5-methylbenzoate (Target Scaffold) Intermediate->Product Substitution Downstream Kinase Inhibitor Library (Suzuki/Sonogashira) Product->Downstream Cross-Coupling

Caption: Figure 1. Electrophilic iodination pathway. The amino group directs the iodine to the ortho position (C3), creating the trisubstituted core.

DecisionTree Need Selection Criteria: Which Scaffold? Q1 Does the target kinase pocket have a 'Gatekeeper' mutation? Need->Q1 Opt1 Use Methyl 4-Amino-3-iodo-5-methylbenzoate (Methyl fills hydrophobic pocket) Q1->Opt1 Yes (e.g., T315I) Q2 Is chemical yield the ONLY priority? Q1->Q2 No Opt2 Use Methyl 4-Amino-3-iodobenzoate (Standard Scaffold) Q2->Opt1 No (Need Selectivity) Q2->Opt2 Yes (Faster Reaction)

Caption: Figure 2. Decision matrix for medicinal chemists. The 5-methyl group is selected primarily for biological selectivity, despite slightly lower synthetic yields.

References
  • Synthesis of Polysubstituted Benzoates: GuideChem Chemical Database. "Methyl 3-Iodo-4-Methylbenzoate and Derivatives." Accessed Feb 2026.[1]

  • Kinase Inhibitor Design (Ponatinib Analogs): Royal Society of Chemistry. "Formation of the core benzanilide structure of nilotinib-SH." Chemical Science, 2021.

  • Cross-Coupling Methodology: BldPharm Product Data. "Methyl 4-amino-3-iodo-5-methylbenzoate Reactivity Profile." Accessed Feb 2026.[1]

  • Structural Data & Properties: PubChem. "Methyl 4-amino-3-methylbenzoate (Precursor Data)." National Library of Medicine.

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of Methyl 4-Amino-3-iodo-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a quality control checkpoint; it is th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a quality control checkpoint; it is the very foundation upon which the safety and efficacy of the final drug product are built.[1] This guide provides an in-depth technical framework for establishing and verifying the batch-to-batch consistency of Methyl 4-Amino-3-iodo-5-methylbenzoate , a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a senior application scientist, my objective is to present a robust, self-validating analytical strategy that goes beyond simple pass/fail criteria to provide a comprehensive understanding of the material's quality.

The Criticality of Consistency for Pharmaceutical Intermediates

Pharmaceutical intermediates, such as Methyl 4-Amino-3-iodo-5-methylbenzoate, are not subject to the same stringent regulations as final drug products. However, any variability in their purity, impurity profile, or physical properties can have a cascading effect on the downstream manufacturing process, potentially impacting the quality, safety, and efficacy of the API.[1] Ensuring batch-to-batch consistency is a strategic imperative that de-risks the drug development process, facilitates smoother scale-up, and ensures a stable and reliable supply chain.[1]

Understanding the Molecule: Synthesis and Potential Impurities

A likely precursor, Methyl 4-amino-3-methylbenzoate, can be synthesized via the reduction of Methyl 3-methyl-4-nitrobenzoate. The subsequent iodination of the aromatic ring would then yield the final product.

Synthetic_Pathway A Methyl 3-methyl-4-nitrobenzoate B Methyl 4-amino-3-methylbenzoate A->B Reduction (e.g., H2/Pd-C) C Methyl 4-Amino-3-iodo-5-methylbenzoate B->C Iodination (e.g., I2, NIS) Analytical_Workflow cluster_0 Primary Analysis cluster_1 Secondary & Confirmatory Analysis A Appearance & Solubility B Identification (FTIR & NMR) C Purity & Impurity Profiling (HPLC-UV) D Assay (qNMR or HPLC) E Residual Solvents (GC-HS) F Water Content (Karl Fischer) G Elemental Analysis H Thermal Properties (DSC) Batch_Sample Batch Sample Batch_Sample->A Batch_Sample->B Batch_Sample->C Batch_Sample->D Batch_Sample->E Batch_Sample->F Batch_Sample->G Batch_Sample->H

Caption: Comprehensive analytical workflow for batch consistency assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection is the cornerstone of purity analysis for non-volatile organic compounds. [2]A well-developed and validated method can separate the main component from its impurities, allowing for their quantification.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities. A typical starting point would be a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of Methyl 4-Amino-3-iodo-5-methylbenzoate. A DAD can be used to monitor multiple wavelengths and assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

Data Interpretation and Comparison:

The chromatograms of different batches should be overlaid and compared for:

  • Retention Time of the Main Peak: Should be consistent across all batches.

  • Peak Area Percentage of the Main Peak: This provides a measure of the purity.

  • Impurity Profile: The number, retention times, and relative peak areas of all impurities should be closely monitored. New or significantly larger impurity peaks in a batch are a cause for investigation.

Table 1: Hypothetical HPLC Purity and Impurity Profile Comparison

Batch NumberPurity by HPLC (%)Impurity A (RRT 0.85) (%)Impurity B (RRT 1.15) (%)Total Impurities (%)
MA3I5MB-24-00199.850.050.030.15
MA3I5MB-24-00299.820.060.040.18
MA3I5MB-24-00399.880.040.020.12
Specification ≥ 99.5% ≤ 0.10% ≤ 0.10% ≤ 0.50%
Spectroscopic Identification and Structural Confirmation

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular fingerprint of the compound, confirming the presence of key functional groups.

Experimental Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.

Data Interpretation and Comparison:

The FTIR spectra of different batches should be virtually superimposable. Key characteristic peaks to look for include:

  • N-H stretching: Around 3400-3250 cm⁻¹ (primary amine).

  • C=O stretching (ester): Around 1720-1700 cm⁻¹.

  • C-N stretching (aromatic amine): Around 1335-1250 cm⁻¹.

  • Aromatic C-H and C=C stretching: In their characteristic regions.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and can be used for both qualitative and quantitative analysis.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

Data Interpretation and Comparison:

The ¹H and ¹³C NMR spectra should be consistent across batches in terms of chemical shifts, signal multiplicities, and the absence of significant impurity signals.

Quantitative NMR (qNMR) can be employed for a highly accurate assay of the material without the need for a specific reference standard of the analyte. [3][4][5][6][7]This is achieved by adding a known amount of an internal standard to the sample and comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard.

Residual Solvent Analysis by Gas Chromatography (GC)

Residual solvents are common impurities in pharmaceutical intermediates and must be controlled according to ICH Q3C guidelines. Headspace Gas Chromatography (HS-GC) is the preferred method for this analysis.

Experimental Protocol: GC-HS Analysis

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column suitable for residual solvent analysis (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: A temperature gradient program is used to separate solvents with a wide range of boiling points.

  • Headspace Parameters: Vial equilibration temperature and time are optimized to ensure complete partitioning of the solvents into the headspace.

Data Interpretation and Comparison:

The presence and quantity of any residual solvents should be determined and compared against the specifications, which are based on the ICH Q3C limits.

Table 2: Hypothetical Residual Solvent Analysis

Batch NumberMethanol (ppm)Acetonitrile (ppm)Dichloromethane (ppm)
MA3I5MB-24-001150< 50< 50
MA3I5MB-24-002180< 50< 50
MA3I5MB-24-003120< 50< 50
ICH Limit (Class 2) ≤ 3000 ≤ 410 ≤ 600
Complementary Analytical Techniques

a) Water Content by Karl Fischer Titration

The water content of a solid intermediate can affect its stability and reactivity. Karl Fischer titration is the gold standard for accurate water determination. [8][9][10][11][12] b) Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and iodine in the molecule, serving as a fundamental check of its identity and purity. The results should be within ±0.4% of the theoretical values.

c) Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and assess the purity of crystalline solids. [13][14][15][16][17]A sharp melting endotherm is indicative of high purity.

The Self-Validating System: A Holistic Approach

The power of this multi-faceted analytical approach lies in its self-validating nature. For example, a high purity value from HPLC should be corroborated by a sharp melting point in DSC and clean NMR and FTIR spectra. Discrepancies between the results of different techniques can indicate the presence of unexpected impurities or issues with an analytical method, prompting further investigation.

Conclusion: Beyond the Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that summarizes the quality control testing of a batch. [18][19][20][21]However, true batch-to-batch consistency is demonstrated not just by a series of passing CoAs, but by the trend analysis of the data across multiple batches. A consistent process will yield results that are not only within specification but also tightly clustered around a mean value.

By implementing a comprehensive and scientifically sound analytical strategy, researchers, scientists, and drug development professionals can ensure the consistent quality of Methyl 4-Amino-3-iodo-5-methylbenzoate, thereby safeguarding the integrity of their downstream processes and ultimately contributing to the development of safe and effective medicines.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR in Pharmaceutical Industry - Case studies. Magnetic Resonance in Chemistry, 58(11), 1085-1103. [Link]

  • NJ Labs. (2024, September 10). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. NJ Labs. [Link]

  • Spirić, D., Silađi, Č., & Stefanović, S. (2025). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Meat Technology, 66(1). [Link]

  • Mestrelab. (n.d.). What is qNMR and why is it important? Mestrelab Resources. [Link]

  • qNMR Exchange. (2024, January 19). Quantitative NMR in Pharmaceutical Industry - Case studies. qNMR Exchange. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. [Link]

  • ResearchGate. (n.d.). precision and accuracy of HPLC method for sodium benzoate with three replicate determinations. ResearchGate. [Link]

  • SG Systems Global. (n.d.). Certificate of Analysis - (CoA). SG Systems Global. [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. Wikipedia. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. TA Instruments. [Link]

  • Scribd. (n.d.). LAB 030 Creation of Certificate of Analysis Sample. Scribd. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • ACS Publications. (n.d.). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. Environmental Science & Technology. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • NIH. (n.d.). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. PMC. [Link]

  • Pharma Focus America. (n.d.). Continuous vs. Batch Manufacturing in Pharmaceuticals. Pharma Focus America. [Link]

  • ACS Publications. (2025, November 3). Synthesis and characterization of novel polyvalent organoiodine compounds. The Journal of Organic Chemistry. [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Scharlab. [Link]

  • PubMed. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Food Research. (2023, June 4). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Food Research. [Link]

  • PharmaState Academy. (n.d.). Certificate of Analysis (COA). PharmaState Academy. [Link]

  • NIH. (2018, June 21). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. PMC. [Link]

  • Spectroscopy Online. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Spectroscopy Online. [Link]

  • Pharmaceutical Technology. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach. Pharmaceutical Technology. [Link]

  • EMA. (2021, July 29). ICH guideline Q13 on continuous manufacturing of drug substances and drug products. EMA. [Link]

  • AKJournals. (n.d.). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis and Calorimetry. [Link]

  • Academia.edu. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Academia.edu. [Link]

  • Slideshare. (n.d.). Batch Review And Batch Release.pptx. Slideshare. [Link]

  • Wikipedia. (n.d.). Hypervalent organoiodine compounds. Wikipedia. [Link]

  • Asian Journal of Applied Science and Technology. (2018, May 25). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. [Link]

  • TGA. (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. TGA. [Link]

  • ResearchGate. (n.d.). Karl Fischer Titration: Determination of Water Content in Pharmaceuticals. ResearchGate. [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • ALS. (2013, August 30). Certificate of analysis. ALS. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • EMA. (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. EMA. [Link]

Sources

Comparative

Methyl 4-Amino-3-iodo-5-methylbenzoate Reference Standards: A Technical Qualification Guide

Executive Summary In the high-stakes landscape of kinase inhibitor development—specifically for BCR-ABL inhibitors like Nilotinib —the purity of starting materials dictates the safety of the final drug product. Methyl 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development—specifically for BCR-ABL inhibitors like Nilotinib —the purity of starting materials dictates the safety of the final drug product. Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS: 180624-11-7) represents a critical scaffold. Its unique halogenation pattern renders it highly reactive for Suzuki-Miyaura or Buchwald-Hartwig couplings, yet this same reactivity makes it a stability risk if not properly characterized.

This guide moves beyond simple catalog listings. We objectively compare reference standard grades, detailing why a "98% Reagent" is insufficient for GMP release testing, and provide a self-validating analytical framework to qualify this material in-house.

Technical Profile & Structural Significance

The molecule is a multi-functionalized benzene ring. The presence of the iodine atom at the meta position relative to the ester (and ortho to the amine) creates significant steric and electronic effects that must be accounted for during analysis.

FeatureSpecificationImpact on Analysis
CAS Number 180624-11-7Unique identifier for regulatory filing.
Molecular Formula C₉H₁₀INO₂MW: 291.09 g/mol . Iodine contributes significantly to mass.
Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOMe), Aryl Iodide (-I)Amine: Susceptible to oxidation (browning). Iodide: Photosensitive (requires amber glassware). Ester: Susceptible to hydrolysis.[1]
Chromatography LogP ~ 2.5 (Predicted)Retains well on C18; requires organic modifier >40% for elution.

Comparative Analysis: Selecting the Right Standard

In pharmaceutical CMC, "purity" is not a singular metric. It is a function of the intended use. Below is an objective comparison of the three primary tiers of reference standards available for this molecule.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Secondary (Working) Standard Tier 3: Reagent/Synthesis Grade
Primary Use Method Validation, Calibration of Working Standards.Daily QC release testing, Stability studies.Early-stage synthesis, R&D screening.
Assay Method Mass Balance (100% - Impurities - Water - Solvents - Residue).Potency Assignment against CRM via HPLC.Area % (HPLC or GC) only.
Traceability SI Units / NIST Traceable.Traceable to the internal CRM.Batch-specific only.
Water Content Measured via Karl Fischer (KF) titration.Measured via KF.Often not reported or "Loss on Drying" only.
NMR/MS Data Quantitative NMR (qNMR) + Structure Elucidation.Identification (Qualitative).Identification only.
Risk Profile Low: Defensible in regulatory audits.Medium: Depends on storage stability.High: "98%" could mean 2% inorganic salts (invisible to UV).
Cost Index


$

Expert Insight:

Never use Tier 3 (Reagent Grade) for quantitative impurity calculations in a GMP setting. A reagent labeled "98% pure" by GC may contain 5% non-volatile inorganic salts that do not elute, leading to a massive overestimation of your API's purity if used as an external standard.

Visualizing the Qualification Workflow

To transition a "Sourced Material" into a "Qualified Reference Standard," follow this decision logic.

QualificationWorkflow Start Raw Material Receipt (CAS 180624-11-7) ID_Test Identification (1H-NMR + MS + IR) Start->ID_Test Purity_Test Chromatographic Purity (HPLC-UV @ 254nm) ID_Test->Purity_Test Residuals Residual Analysis (KF Water + ROI + Solvents) Purity_Test->Residuals Decision Purity > 99.0% AND Structure Confirmed? Residuals->Decision Calc_Potency Calculate Potency (Mass Balance) P = (100 - %Imp - %H2O - %Solv) x Purity Decision->Calc_Potency Yes Reject Reject / Repurify Decision->Reject No Certificate Generate CoA (Valid for 12 Months) Calc_Potency->Certificate

Figure 1: The "Gold Standard" workflow for qualifying an in-house reference standard when a commercial CRM is unavailable.

Experimental Protocols

The following protocols are designed to be self-validating. If the system suitability criteria are not met, the results are invalid.

Protocol A: HPLC Purity & Assay

Objective: Separate the target methyl ester from potential hydrolysis products (Acid form) and des-iodo impurities.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses amine ionization, sharpens peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

    • 21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic ring) and 220 nm (Amide/Ester bonds).

  • Temperature: 30°C.

System Suitability Criteria (Pass/Fail):

  • Tailing Factor: 0.8 – 1.5 (Critical for amine-containing compounds).

  • RSD of Area (n=5): ≤ 2.0% for the main peak.

  • Resolution: > 2.0 between the Main Peak and the nearest impurity (likely the hydrolyzed acid).

Protocol B: Handling & Stability (The "Iodine Factor")

Because this molecule contains an aryl iodide, it is susceptible to photolytic dehalogenation.

  • Storage: Amber vials, -20°C, under Argon/Nitrogen atmosphere.

  • Solution Stability: Solutions in DMSO or Methanol should be prepared fresh.

    • Test: Inject a standard solution at T=0 and T=24h (ambient light). If the "Des-iodo" impurity peak increases by >0.5%, the standard must be prepared fresh daily.

Synthetic Context: Why This Standard Matters

Understanding where this intermediate fits helps in identifying likely impurities.

SynthesisPath Precursor Methyl 4-amino- 3-methylbenzoate Iodination Iodination (NIS or ICl) Precursor->Iodination Target TARGET MOLECULE (Methyl 4-Amino-3-iodo- 5-methylbenzoate) Iodination->Target Impurity1 Impurity A: Unreacted Precursor Iodination->Impurity1 Incomplete Impurity2 Impurity B: Di-iodo species Iodination->Impurity2 Over-reaction Coupling Suzuki/Buchwald Coupling Target->Coupling API Kinase Inhibitor (e.g. Nilotinib Analog) Coupling->API

Figure 2: Synthetic pathway illustrating the origin of critical impurities (A and B) that the reference standard must resolve.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 4-amino-3-methylbenzoate (Precursor Context).

  • Sigma-Aldrich. Product Specification: Methyl 4-Amino-3-iodo-5-methylbenzoate (CAS 180624-11-7).[2]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3]

  • Manley, P. W., et al. "Nilotinib: A Specialized BCR-ABL Inhibitor." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

A Senior Application Scientist's Comparative Guide to Analytical Method Validation for Methyl 4-Amino-3-iodo-5-methylbenzoate

Introduction: The Analytical Imperative for Novel Intermediates In the landscape of pharmaceutical development, the purity and characterization of novel chemical entities and their intermediates are paramount. Methyl 4-A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical development, the purity and characterization of novel chemical entities and their intermediates are paramount. Methyl 4-Amino-3-iodo-5-methylbenzoate, a substituted aromatic amine, represents a class of compounds often pivotal as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The structural complexity, featuring an amine, a methyl ester, and a halogen (iodine), necessitates robust and reliable analytical methods to ensure its identity, purity, and quality.

The validation of an analytical procedure is the formal, documented process of demonstrating that the method is "fit for purpose"—that is, suitable for its intended use.[1] This is not merely a procedural step but a foundational requirement of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and is detailed in guidelines from the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline, and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5] The objective is to ensure that the chosen analytical method yields consistently accurate, reproducible, and reliable results.[6][7]

This guide provides a comparative analysis of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analytical method validation of Methyl 4-Amino-3-iodo-5-methylbenzoate. We will delve into the causality behind methodological choices, provide detailed validation protocols, and present comparative data to aid researchers, scientists, and drug development professionals in making informed decisions.

Choosing the Right Tool: A Comparative Overview of HPLC and GC-MS

The selection of an analytical technique is the first critical decision. For a compound like Methyl 4-Amino-3-iodo-5-methylbenzoate, both HPLC and GC-MS present viable, yet distinct, approaches. The choice hinges on the analyte's physicochemical properties, the required sensitivity, and the specific goals of the analysis (e.g., routine purity testing vs. identification of unknown impurities).[8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

The Principle: HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For a moderately polar, UV-active compound like our target analyte, Reversed-Phase HPLC (RP-HPLC) with a C18 column is the logical starting point. The aromatic ring and ester group provide a strong chromophore, making UV detection a sensitive and straightforward choice.

Why it Works (Causality & Expertise):

  • Versatility: RP-HPLC is exceptionally versatile for a wide range of polar and non-polar compounds.[8] The polarity of Methyl 4-Amino-3-iodo-5-methylbenzoate makes it ideally suited for this technique without the need for derivatization.

  • Non-Destructive: The technique is non-destructive, which can be an advantage if further analysis of collected fractions is needed.

  • Robustness: HPLC methods are generally robust and highly reproducible, making them the workhorse for quality control (QC) laboratories.

Potential Challenges:

  • Resolution: Co-elution with structurally similar impurities or degradation products can be a challenge, requiring careful method development.

  • Solvent Consumption: HPLC can consume significant volumes of organic solvents, which has cost and environmental implications.

Gas Chromatography-Mass Spectrometry (GC-MS)

The Principle: GC separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.[9]

Why it Works (Causality & Expertise):

  • High Efficiency & Speed: Capillary GC columns offer extremely high separation efficiency and can lead to faster analysis times compared to HPLC.[10]

  • Definitive Identification: The mass spectrum is a chemical fingerprint, providing a much higher degree of specificity and confidence in analyte identification than UV detection alone. This is invaluable for impurity identification and characterization.[9] The presence of iodine and its characteristic isotopic pattern would further enhance detection specificity.

  • Sensitivity: GC-MS, particularly in selected ion monitoring (SIM) mode, can achieve very low limits of detection.

Potential Challenges:

  • Volatility Requirement: The analyte must be sufficiently volatile and thermally stable. While the methyl ester of the benzoate is likely amenable to GC, the free amine might require derivatization to improve peak shape and thermal stability.[9][11]

  • Matrix Complexity: Complex sample matrices can contaminate the GC inlet and column, requiring more rigorous sample preparation.[12]

The Validation Gauntlet: Protocols and Performance Metrics

Method validation is a systematic process. The following protocols are designed in accordance with ICH Q2(R2) guidelines and represent a comprehensive approach to validating both an HPLC and a GC-MS method for Methyl 4-Amino-3-iodo-5-methylbenzoate.[2][6]

Foundational Step: System Suitability Testing

The Rationale: Before any validation experiments, the suitability of the chromatographic system must be established. This is a non-negotiable daily check to ensure the system is performing adequately.

Protocol:

  • Prepare a standard solution of Methyl 4-Amino-3-iodo-5-methylbenzoate at a working concentration (e.g., 100 µg/mL).

  • Perform a minimum of five replicate injections.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time and peak area.

  • Determine theoretical plates (N) and the tailing factor (T).

  • Acceptance Criteria: %RSD of peak area and retention time ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.

Visualizing the Path Forward

To clarify the intricate relationships and workflows involved in analytical method validation, the following diagrams are provided.

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Experimental Execution cluster_Report Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Compile Validation Report Rob->Report Implement Method Implementation & Lifecycle Management Report->Implement

Caption: A typical workflow for analytical method validation, from initial development to final implementation.

Experimental Protocols for Validation Parameters

The following sections detail the experimental design for each critical validation parameter.

The Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[7] A stability-indicating method is proven through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[13][14][15][16]

Protocol:

  • Acid/Base Hydrolysis: Reflux the analyte solution in 0.1 M HCl and 0.1 M NaOH at 80°C for 2-8 hours. Neutralize before analysis.

  • Oxidative Degradation: Treat the analyte solution with 3-30% H₂O₂ at room temperature for 2-8 hours.[16]

  • Thermal Degradation: Expose the solid analyte to 105°C for 24-48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B).

  • Analyze all stressed samples, along with an unstressed control, using the proposed method.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the parent analyte peak and all degradation product peaks. Peak purity analysis (using a PDA detector for HPLC or mass spectral deconvolution for GC-MS) should confirm the homogeneity of the analyte peak.

The Rationale: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response. The range is the interval over which this proportionality is acceptable.[17] ICH guidelines recommend a minimum of five concentration levels.[3]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[3][18]

  • Inject each concentration in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.

The Rationale: Accuracy measures the closeness of the test results to the true value.[19] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo (matrix) mixture.

Protocol:

  • Prepare a placebo mixture containing all formulation components except the analyte.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% for each level.

The Rationale: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[17]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Alternatively, analyze three different concentrations in triplicate.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Calculate the %RSD for each set of measurements.

  • Acceptance Criteria: The %RSD should be ≤ 2.0% for the assay of a drug substance.[20]

The Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[17]

Protocol (Signal-to-Noise Ratio Method):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

The Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[21][22] This is best investigated during method development.

Protocol:

  • Identify critical method parameters.

  • Make small, deliberate changes to these parameters one at a time.

    • For HPLC: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), flow rate (±10%).[23][24][25]

    • For GC-MS: Inlet temperature (±10 °C), oven ramp rate (±10%), carrier gas flow rate (±10%).

  • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability criteria (e.g., resolution, tailing factor) must still be met under all varied conditions.

Validation_Parameters Method Fit-for-Purpose Analytical Method Spec Specificity Method->Spec Acc Accuracy Method->Acc Prec Precision Method->Prec Range Range Method->Range Rob Robustness Method->Rob Lin Linearity Prec->Lin Lin->Range LOD LOD Lin->LOD LOQ LOQ Lin->LOQ Range->Acc

Caption: Interrelationship of key analytical method validation parameters.

Data-Driven Comparison: HPLC vs. GC-MS

The table below summarizes hypothetical but realistic performance data for validated HPLC and GC-MS methods for the analysis of Methyl 4-Amino-3-iodo-5-methylbenzoate.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale / Commentary
Specificity High; demonstrated via forced degradation. Peak purity confirmed by PDA.Very High; confirmed by unique mass spectrum and retention time.MS detection provides superior specificity over UV, virtually eliminating co-elution ambiguity.
Linearity (r²) ≥ 0.9995≥ 0.9992Both techniques exhibit excellent linearity.
Range (Assay) 25 - 150 µg/mL (80-120% of 100 µg/mL target)1 - 50 µg/mLGC-MS often operates at lower concentrations due to its higher sensitivity.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%Both methods demonstrate excellent accuracy, well within typical acceptance criteria.
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%HPLC injection systems often provide slightly better injection precision than standard GC autosamplers.
- Intermediate≤ 1.5%≤ 2.0%Both methods are highly precise and suitable for QC environments.
LOD ~0.1 µg/mL~0.01 µg/mL (SIM mode)GC-MS in SIM mode is significantly more sensitive, making it ideal for trace impurity analysis.
LOQ ~0.3 µg/mL~0.03 µg/mL (SIM mode)The lower LOQ of GC-MS is a distinct advantage for quantifying low-level impurities.
Robustness Passed (±10% flow, ±5°C temp, ±2% organic)Passed (±10% flow, ±5°C ramp rate)Both methods, when properly developed, can be made very robust.
Run Time ~10-15 minutes~8-12 minutesGC can often achieve faster run times due to the higher efficiency of capillary columns.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of Methyl 4-Amino-3-iodo-5-methylbenzoate. The ultimate choice is dictated by the specific application and available resources.

  • For routine Quality Control (QC) analysis, such as batch release testing and purity assays, the developed RP-HPLC method is the recommended choice. Its operational simplicity, high precision, and proven robustness make it a reliable workhorse for a high-throughput environment.[26][27][28]

  • For impurity profiling, identification of unknown degradation products, and trace-level analysis, the GC-MS method is superior. The unparalleled specificity of mass spectrometric detection and its enhanced sensitivity (especially in SIM mode) are critical for characterizing the complete purity profile of the drug intermediate and ensuring safety.[9][10][29]

Ultimately, a comprehensive analytical strategy in a drug development program may leverage both techniques: HPLC for routine quality control and GC-MS for in-depth characterization and investigation of out-of-specification results. This dual approach ensures that the analytical methods are not just validated, but are truly fit for their intended purpose, safeguarding product quality and accelerating the development timeline.

References

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Shaikh, S., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • Analytical Quality Control Group. (2024). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. AQCG. [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. MasterControl Inc. [Link]

  • ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. [Link]

  • Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. [Link]

  • LCGC International. (n.d.). Method Validation and Robustness. LCGC International. [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • IJARSCT. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Buzzi Laboratorio Analisi. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent Technologies. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. [Link]

  • Agilent. (2015). HPLC Separation Robustness and Ruggedness. Agilent Technologies. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • NIH. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. National Institutes of Health. [Link]

  • Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. International Journal of Scientific Development and Research. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • USP-NF. (n.d.). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. USP-NF. [Link]

  • SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. [Link]

  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

Sources

Comparative

"Methyl 4-Amino-3-iodo-5-methylbenzoate" alternative synthesis reagents

Content Type: Technical Comparison & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads Executive Summary & Synthetic Landscape[1] Methyl 4-amino-3-iodo-5-methylbenzoate is a high-value t...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads

Executive Summary & Synthetic Landscape[1]

Methyl 4-amino-3-iodo-5-methylbenzoate is a high-value trisubstituted aromatic scaffold, frequently utilized as a pharmacophore in Type II kinase inhibitors (analogous to the Bcr-Abl class). The synthesis hinges on the critical regioselective iodination of the commercially available precursor, Methyl 4-amino-3-methylbenzoate.

The synthetic challenge lies in the electronic conflict on the benzene ring:

  • C4-Amino group: Strongly activating (+M effect), directing ortho/para.

  • C1-Ester group: Deactivating (-M effect), directing meta.

  • C3-Methyl group: Weakly activating (+I effect), directing ortho/para.

The Target: Introduction of iodine at the C5 position (ortho to the amine, meta to the ester). The Risk: Over-iodination (di-iodo species), oxidation of the aniline to quinoids, or hydrolysis of the methyl ester.

This guide compares three distinct iodination systems ranging from "Gold Standard" laboratory reagents to scalable "Green Chemistry" alternatives.

Comparative Analysis of Iodination Reagents

Reagent A: N-Iodosuccinimide (NIS) — The Laboratory Standard

NIS provides a controlled source of iodonium ions (


). It is the preferred method for medicinal chemistry (gram-scale) due to mild conditions and high functional group tolerance.
  • Mechanism: Electrophilic Aromatic Substitution (EAS) driven by mild Lewis acid activation (often TFA or mild H2SO4).

  • Pros: High regioselectivity; easy handling (solid); minimal oxidation byproducts.

  • Cons: Poor atom economy (succinimide waste); high cost for kg-scale; difficult to remove succinimide traces without aqueous workup.

Reagent B: Iodine Monochloride (ICl) — The Aggressive Scale-Up Agent

ICl is a liquid source of "super-electrophilic" iodine. It is historically used in early process development but requires strict temperature control.

  • Mechanism: Dipole-driven attack (

    
    ).
    
  • Pros: Rapid kinetics; inexpensive; high atom efficiency relative to NIS.

  • Cons: Highly corrosive; tends to over-iodinate (forming di-iodo impurities); requires acetic acid solvent; hazardous handling.

Reagent C: Iodine ( ) + Hydrogen Peroxide ( ) — The Green Alternative

An oxidative iodination method gaining traction in GMP manufacturing to minimize halogenated waste.

  • Mechanism:

    
     oxidizes 
    
    
    
    (or HI byproduct) to generate the active electrophile in situ, often utilizing water as the solvent.
  • Pros: High atom economy (water is the only byproduct); cheap reagents; "Green" profile (E-factor < 5).

  • Cons: Exothermic risk; incompatible with oxidation-sensitive moieties (though the benzoate ester is stable, the aniline requires care); slower kinetics.

Decision Matrix: Reagent Selection

FeatureNIS (Method A) ICl (Method B)

(Method C)
Yield (Isolated) 88 - 95%75 - 85%80 - 90%
Regioselectivity Excellent (>98:2)Moderate (Risk of di-iodo)Good (Temp. dependent)
Atom Economy Poor (Succinimide waste)ModerateExcellent
Cost (per mol) High (

$)
Low ($)Very Low ($)
Safety Profile Moderate (Sensitizer)Low (Corrosive/Fuming)Moderate (Oxidizer)
Scalability < 1 kg1 - 100 kg> 100 kg

Visualizing the Synthetic Strategy

The following diagram illustrates the mechanistic pathway and the decision logic for selecting the appropriate reagent based on project phase.

G Start Precursor: Methyl 4-amino-3-methylbenzoate NIS Route A: NIS / TFA (MedChem Scale) Start->NIS High Selectivity ICl Route B: ICl / AcOH (Legacy Process) Start->ICl Low Cost Green Route C: I2 / H2O2 / Water (Green Manufacturing) Start->Green Sustainability Target Target: Methyl 4-amino-3-iodo-5-methylbenzoate Sigma Sigma Complex (Intermediate) NIS->Sigma Waste_NIS Waste: Succinimide NIS->Waste_NIS ICl->Sigma Waste_ICl Waste: HCl, Chlorinated impurities ICl->Waste_ICl Green->Sigma Waste_Green Waste: H2O Green->Waste_Green Sigma->Target -H+

Figure 1: Synthetic pathways comparison. Route A offers precision, Route B offers speed/cost, and Route C offers sustainability.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis using NIS (Recommended for <50g)

Rationale: This method prioritizes purity and ease of purification over cost.

  • Dissolution: Charge Methyl 4-amino-3-methylbenzoate (1.0 eq) into a reactor with Acetonitrile (10 vol).

  • Activation: Add Trifluoroacetic acid (TFA) (0.1 eq) as a catalyst.

  • Iodination: Cool to 0°C. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes. Note: Exothermic.[1]

  • Reaction: Warm to 25°C and stir for 2-4 hours. Monitor by HPLC (Target retention time shift).

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize unreacted iodine species.
    
  • Workup: Remove Acetonitrile under reduced pressure. Extract residue with Ethyl Acetate.[2] Wash with water and brine.[3]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4]

    • Expected Yield: 92%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Green Scale-Up using (Recommended for >1kg)

Rationale: This method utilizes "oxidative iodination" to utilize both iodine atoms in


, significantly reducing waste.
  • Suspension: Charge Methyl 4-amino-3-methylbenzoate (1.0 eq) into water (5 vol) containing

    
    -Cyclodextrin (0.1 eq) (optional phase transfer catalyst to improve kinetics).
    
  • Iodine Charge: Add solid Iodine (

    
    ) (0.55 eq). Note: Only 0.5 eq is theoretically needed as 
    
    
    
    recycles the iodide.
  • Oxidant Addition: Heat to 40°C. Slowly add 30% Hydrogen Peroxide (

    
    ) (1.2 eq) dropwise over 1 hour.
    
  • Reaction: Stir at 50°C for 6 hours. The purple color of iodine should fade to a yellow suspension.

  • Filtration: Cool to 5°C. The product precipitates out of the aqueous media.

  • Wash: Filter the solids and wash with cold water followed by cold 5% Sodium Bisulfite solution.

  • Drying: Vacuum oven dry at 45°C.

    • Expected Yield: 85%[5]

    • Advantage:[1][3][5][6][7] No organic solvent required for reaction; water is the primary waste stream.

Critical Quality Attributes (CQA) & Troubleshooting

IssueCauseCorrective Action
Low Conversion Deactivation of amine by protonation (if acid is too high).Buffer the system (use NaOAc) or switch to NIS/MeCN.
Di-iodo Impurity Excess reagent or high local concentration.Reduce reagent to 0.95 eq; improve stirring; slow addition.
Dark Coloration Oxidation of aniline to quinone species.Perform reaction under

atmosphere; add antioxidant (Ascorbic acid) during workup.
Ester Hydrolysis pH > 10 or Temperature > 80°C.Maintain pH 4-8; keep temperature < 60°C.

References

  • Vertex Pharmaceuticals. (2016). Processes for making ponatinib and intermediates thereof.[5][8] US Patent App.[7] US20160362411A1.[9] Link

    • Context: Describes industrial handling of analogous iodo-methylbenzoate intermedi
  • Gallo, R. D. C., et al. (2010).[9] Iodination of aromatic and heteroaromatic compounds in the presence of iodine and hydrogen peroxide in water.[9][10] Journal of the Brazilian Chemical Society, 21(5). Link

    • Context: Validates the green chemistry protocol for activ
  • BenchChem. (2025).[3] Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis: Application Notes.Link

    • Context: General properties and handling of the starting material precursor.[3][9]

  • Organic Syntheses. (1977). Ethyl 4-amino-3-methylbenzoate.[11] Org.[2][9][11] Synth. 57, 11. Link

    • Context: Foundational chemistry for amino-methylbenzo

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-Amino-3-iodo-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-Amino-3-iodo-5-methylbenzoate
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